ATC0175
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N5O.ClH/c1-30(2)21-17-5-3-4-6-20(17)28-23(29-21)27-16-10-8-15(9-11-16)26-22(31)14-7-12-18(24)19(25)13-14;/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,26,31)(H,27,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPKFUYSQNNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClF2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028549 | |
| Record name | Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510733-97-8 | |
| Record name | ATC-0175 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510733978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATC 0175 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATC-0175 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4359628TE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ATC0175: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATC0175 is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1), a G protein-coupled receptor predominantly expressed in the brain.[1] MCH and its receptors are implicated in the regulation of energy homeostasis, mood, and anxiety. This compound has demonstrated anxiolytic and antidepressant-like properties in preclinical models, positioning it as a potential therapeutic agent for mood and anxiety disorders. This document provides an in-depth technical overview of the mechanism of action of this compound, including its receptor pharmacology, signaling pathways, and preclinical efficacy.
Core Mechanism of Action: MCH1 Receptor Antagonism
The primary mechanism of action of this compound is the blockade of the MCH1 receptor. It is a potent and selective antagonist, exhibiting high affinity for the human MCH1 receptor. Studies have characterized this compound as a noncompetitive antagonist.[1] In addition to its primary target, this compound also displays affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B.[1]
Quantitative Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities and functional antagonist activities of this compound at its primary and secondary targets.
| Target Receptor | Ligand/Assay | Parameter | Value (nM) | Cell Line |
| Human MCH1 | [¹²⁵I]MCH | IC₅₀ | 7.23 ± 0.59 | CHO-K1 cells stably expressing human MCH1R |
| Human MCH1 | MCH-induced GTPγS binding | IC₅₀ | 13.5 ± 0.78 | Membranes from CHO-K1 cells stably expressing human MCH1R |
| Human MCH2 | Not specified | IC₅₀ | > 10,000 | Not specified |
| Human 5-HT1A | Not specified | IC₅₀ | 16.9 | Not specified |
| Human 5-HT2B | Not specified | IC₅₀ | 9.66 | Not specified |
Signaling Pathways Modulated by this compound
The MCH1 receptor is known to couple to both Gi and Gq G-proteins, initiating distinct downstream signaling cascades. As an antagonist, this compound blocks these MCH-induced signaling events.
MCH1 Receptor Signaling Cascade
Preclinical Efficacy: In Vivo Models
This compound has been evaluated in several rodent models of anxiety and depression, demonstrating significant effects consistent with its proposed therapeutic application.
Antidepressant-like Activity
| Animal Model | Species | Doses of this compound (mg/kg, p.o.) | Effect |
| Forced Swimming Test | Rat | 1, 3, 10 | Significant and dose-dependent reduction in immobility time. |
Anxiolytic-like Activity
| Animal Model | Species | Doses of this compound (mg/kg, p.o.) | Effect |
| Elevated Plus-Maze Test | Rat | Not specified | Significant reversal of swim stress-induced anxiety. |
| Social Interaction Test | Rat | Not specified | Significant increase in social interaction between unfamiliar rats. |
| Stress-Induced Hyperthermia | Mouse | Not specified | Significant reversal of stress-induced hyperthermia. |
| Maternal Separation-Induced Vocalizations | Guinea Pig Pups | Not specified | Significant reduction in separation-induced vocalizations. |
Experimental Protocols
The following sections detail the general methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for MCH1 Receptor
This assay is used to determine the binding affinity of a compound for the MCH1 receptor.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human MCH1 receptor (e.g., CHO-K1 cells).
-
Assay Components: The assay mixture contains the cell membranes, a radiolabeled MCH analog (e.g., [¹²⁵I]MCH), and varying concentrations of the test compound (this compound).
-
Incubation: The components are incubated together to allow for competitive binding between the radioligand and the test compound to the MCH1 receptors.
-
Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
Functional Antagonism: GTPγS Binding Assay
This assay measures the functional consequence of MCH1 receptor activation (G-protein activation) and its inhibition by an antagonist.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the MCH1 receptor are used.
-
Assay Components: The assay includes the cell membranes, the MCH agonist, varying concentrations of the antagonist (this compound), and [³⁵S]GTPγS.
-
Incubation: Upon activation by MCH, the G-protein associated with the MCH1 receptor exchanges GDP for GTP. In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the activated G-protein.
-
Separation and Quantification: The amount of bound [³⁵S]GTPγS is quantified, typically by scintillation proximity assay or filtration.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the MCH-stimulated [³⁵S]GTPγS binding (IC₅₀) is calculated.
Intracellular Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Methodology:
-
Cell Culture: A suitable cell line expressing the MCH1 receptor is cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: The MCH agonist is added to the wells to stimulate the MCH1 receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the MCH-induced calcium signal is quantified, and an IC₅₀ value is determined.
In Vivo Behavioral Assays
Forced Swimming Test (Rat):
-
Apparatus: A cylindrical container filled with water.
-
Procedure: Rats are placed in the water for a specified period. The duration of immobility is recorded.
-
Drug Administration: this compound or vehicle is administered orally at various time points before the test.
-
Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus-Maze Test (Rat):
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.
-
Procedure: Rats are placed in the center of the maze and allowed to explore for a set time. The time spent in and the number of entries into the open and closed arms are recorded.
-
Drug Administration: this compound or vehicle is administered prior to the test.
-
Endpoint: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Conclusion
This compound is a potent, noncompetitive antagonist of the MCH1 receptor with additional affinities for 5-HT1A and 5-HT2B receptors. Its mechanism of action involves the blockade of MCH-induced signaling through both Gi and Gq pathways, leading to the inhibition of downstream second messengers such as cAMP and intracellular calcium. Preclinical studies in rodent models have demonstrated the antidepressant- and anxiolytic-like effects of this compound, supporting its potential as a novel therapeutic for mood and anxiety disorders. Further research is warranted to fully elucidate the clinical implications of its unique pharmacological profile.
References
In-Depth Technical Guide: ATC0175
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
ATC0175 is a potent, selective, and orally active non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1][2][3] Chemically identified as N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide, it is also available as a hydrochloride salt.[1][4] this compound has demonstrated significant potential in preclinical studies for the treatment of anxiety and depression.[2][3][5] In addition to its high affinity for the MCH1 receptor, it also exhibits notable affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B.[1][3]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide | [4] |
| Molecular Formula | C23H25F2N5O (Free Base) | [6] |
| C23H26ClF2N5O (HCl Salt) | [4] | |
| Molecular Weight | 425.48 g/mol (Free Base) | [6] |
| 461.94 g/mol (HCl Salt) | [4] | |
| CAS Number | 509118-03-0 (Free Base) | [6] |
| 510733-97-8 (HCl Salt) | [4] | |
| Appearance | Solid, Powder | [1][7] |
| Purity | ≥98% (HPLC) | [7] |
| Solubility | Soluble in DMSO (to 10 mM) and ethanol (B145695) (to 25 mM) | [4] |
| Storage | Store at 2-8°C | [7] |
Biological Activity and Quantitative Data
This compound is a potent antagonist of the MCH1 receptor, with significantly lower affinity for the MCH2 receptor.[1][3] Functional assays have confirmed its antagonist activity, demonstrating its ability to inhibit MCH-induced signaling.[1][2] The compound also displays high affinity for serotonin receptors 5-HT1A and 5-HT2B.[1][3]
In Vitro Receptor Affinity and Functional Activity
| Target | Assay Type | Species | IC50 (nM) | Reference |
| MCH1 Receptor | Receptor Binding | Human | 7.23 ± 0.59 | [2] |
| MCH1 Receptor | GTPγS Binding | Human | 13.5 ± 0.78 | [2] |
| MCH2 Receptor | Not specified | Not specified | >10,000 | [3] |
| 5-HT1A Receptor | Not specified | Not specified | 16.9 | [1][3] |
| 5-HT2B Receptor | Not specified | Not specified | 9.66 | [1][3] |
Signaling Pathways
The melanin-concentrating hormone receptor 1 (MCH1) is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[8][9][10] this compound, as a noncompetitive antagonist, blocks the downstream signaling cascades initiated by the binding of melanin-concentrating hormone (MCH) to the MCH1 receptor.[1]
Upon activation by MCH, the MCH1 receptor initiates two main signaling pathways:
-
Gq-mediated pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses.[9]
-
Gi-mediated pathway: The Gi protein, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, reduces the activity of protein kinase A (PKA).
The combined effects of these pathways are implicated in the regulation of neuronal excitability, appetite, and mood.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Assays
-
Objective: To determine the binding affinity of this compound for the human MCH1 receptor.
-
Methodology:
-
Receptor Source: Membranes from CHO cells stably expressing the human MCH1 receptor.[8]
-
Radioligand: [¹²⁵I]-MCH.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EDTA, and 0.1% bovine serum albumin.
-
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated with the radioligand (at a concentration near its Kd, e.g., 50 pM) and various concentrations of this compound in a total volume of 200 µL.
-
Incubation is carried out for 60 minutes at room temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in 0.5% polyethylenimine.
-
Filters are washed three times with 4 mL of ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MCH (e.g., 1 µM). The IC50 value, the concentration of this compound that inhibits 50% of specific radioligand binding, is calculated using non-linear regression analysis.[2]
-
-
Objective: To assess the functional antagonist activity of this compound at the MCH1 receptor.
-
Methodology:
-
Receptor Source: Membranes from CHO cells stably expressing the human MCH1 receptor.[2]
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM dithiothreitol.
-
Procedure:
-
Cell membranes (10 µg of protein) are pre-incubated with various concentrations of this compound for 15 minutes at 30°C in the assay buffer containing GDP (e.g., 10 µM).
-
MCH is then added to a final concentration of 100 nM, followed immediately by [³⁵S]GTPγS (e.g., 0.1 nM).
-
The incubation is continued for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
The radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined by calculating the concentration of this compound that inhibits 50% of the MCH-stimulated [³⁵S]GTPγS binding.[2]
-
-
Objective: To further characterize the functional antagonism of this compound by measuring its effect on MCH-induced intracellular calcium release.[1]
-
Methodology:
-
Cell Line: HEK293 cells stably expressing the human MCH1 receptor.
-
Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are loaded with the calcium indicator dye for 60 minutes at 37°C.
-
After washing, the cells are pre-incubated with various concentrations of this compound or vehicle for 15 minutes.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
MCH is added to stimulate the cells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis: The antagonist effect of this compound is quantified by its ability to reduce the MCH-induced peak fluorescence response. The IC50 value is calculated.
-
In Vivo Assays
-
Objective: To evaluate the antidepressant-like effects of this compound in rodents.[2]
-
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A transparent cylindrical container (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the test.
-
On the test day, this compound is administered orally at doses of 1, 3, and 10 mg/kg, 60 minutes before the test.[3]
-
Rats are then placed in the water for a 5-minute test session.
-
The duration of immobility (floating without struggling) is recorded by a trained observer.
-
-
Data Analysis: The immobility time is compared between the vehicle-treated and this compound-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[2]
-
-
Objective: To assess the anxiolytic-like properties of this compound.[2]
-
Methodology:
-
Animals: Male Wistar rats.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated 50 cm above the floor.
-
Procedure:
-
This compound is administered orally 60 minutes prior to the test.
-
Each rat is placed in the center of the maze, facing an open arm.
-
The behavior of the rat is recorded for 5 minutes.
-
The number of entries into and the time spent in the open and closed arms are measured.
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to the total number of entries is considered an index of anxiolytic activity.[2]
-
-
Objective: To further evaluate the anxiolytic potential of this compound in a more ethological model of anxiety.[2]
-
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
Rats are housed individually for 5 days prior to the test.
-
This compound is administered orally 60 minutes before the test.
-
Pairs of unfamiliar rats from different home cages but the same treatment group are placed in the arena.
-
Their social interaction behaviors (e.g., sniffing, grooming, following) are recorded for 10 minutes.
-
-
Data Analysis: An increase in the total time spent in active social interaction is indicative of an anxiolytic effect.[2]
-
Conclusion
This compound is a well-characterized MCH1 receptor antagonist with a promising preclinical profile as a potential therapeutic agent for anxiety and depression. Its high affinity and functional antagonism at the MCH1 receptor, coupled with its efficacy in established animal models, underscore its potential. The additional activity at serotonin receptors may also contribute to its overall pharmacological effects. Further research is warranted to fully elucidate its mechanism of action and to translate these preclinical findings into clinical applications.
References
- 1. ATC 0175 hydrochloride | CAS:510733-97-8 | MCH1 antagonist,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Anxiolytic- and antidepressant-like profile of ATC0065 and this compound: nonpeptidic and orally active melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocrick.com [biocrick.com]
- 5. This compound: An Orally Active Melanin‐Concentrating Hormone Receptor 1 Antagonist for the Potential Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATC-0175 - Wikipedia [en.wikipedia.org]
- 7. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
ATC0175: A Technical Guide to a Potent MCH1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ATC0175, a potent and selective non-peptidic antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1). This document details its mechanism of action, key quantitative data, and the experimental protocols used to characterize its pharmacological profile. The information presented is intended to support further research and development efforts in the fields of neuroscience, pharmacology, and drug discovery.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide primarily involved in the regulation of energy homeostasis and appetite.[1] Its biological effects are mediated through two G protein-coupled receptors, MCH1 and MCH2.[1][2] The MCH1 receptor, in particular, has garnered significant attention as a therapeutic target for obesity. Beyond its role in metabolism, the MCH1 receptor is implicated in the modulation of mood and stress responses, making it a promising target for the development of novel anxiolytics and antidepressants.[2]
This compound has emerged as a significant tool compound for studying the physiological roles of the MCH1 receptor. It is an orally active antagonist with high affinity and selectivity for the MCH1 receptor.[3] This guide will delve into the technical details of its characterization.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinities and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | IC50 (nM) |
| MCH1 | 13[3] |
| 5-HT1A | 16.9[3] |
| 5-HT2B | 9.66[3] |
Table 2: Selectivity Profile of this compound
| Receptor | IC50 (nM) |
| MCH1 | 13.5[4] |
| MCH2 | >10,000[4] |
Mechanism of Action and Signaling Pathway
This compound acts as a noncompetitive antagonist at the MCH1 receptor.[3] The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.[1]
-
Gq Pathway: Upon activation by MCH, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a key signaling event that can be measured to assess receptor function.[5]
-
Gi Pathway: The Gi protein, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
By non-competitively antagonizing the MCH1 receptor, this compound prevents these downstream signaling events, thereby blocking the physiological effects of MCH.
References
- 1. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 2. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Orally Active Melanin‐Concentrating Hormone Receptor 1 Antagonist for the Potential Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
ATC0175: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATC0175 is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It has demonstrated significant anxiolytic and antidepressant-like effects in preclinical studies, positioning it as a promising therapeutic candidate for anxiety and depressive disorders. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Pharmacological Profile
This compound was identified through lead optimization of a series of 4-(dimethylamino)quinazoline derivatives. It is a potent and selective antagonist for the MCHR1, with additional affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B.[1] The compound is orally active and has shown favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier.
Quantitative Biological Data
The following table summarizes the in vitro binding affinities of this compound for its primary and secondary targets.
| Receptor | IC50 (nM) |
| MCHR1 | 13.5[2] |
| MCHR2 | >10,000[2] |
| 5-HT1A | 16.9[2] |
| 5-HT2B | 9.66[2] |
Synthesis of this compound
The chemical synthesis of this compound, N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide, involves a multi-step process. The core of the synthesis is the coupling of two key intermediates: 2-chloro-N,N-dimethylquinazolin-4-amine and cis-N-(3,4-difluorobenzoyl)cyclohexane-1,4-diamine.
Synthesis of Intermediates
2.1.1. Synthesis of 2-chloro-N,N-dimethylquinazolin-4-amine
This intermediate can be synthesized from 2-amino-benzoic acid derivatives through a cyclization reaction to form the quinazoline (B50416) ring, followed by chlorination and subsequent amination. A general approach involves the following steps:
-
Cyclization: Reaction of an anthranilic acid derivative with a cyanate (B1221674) or a similar reagent to form a quinazolin-4-one.
-
Chlorination: Treatment of the quinazolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield a 4-chloroquinazoline.
-
Amination: Nucleophilic substitution of the chlorine atom with dimethylamine (B145610) to produce 2-chloro-N,N-dimethylquinazolin-4-amine.
2.1.2. Synthesis of cis-N-(3,4-difluorobenzoyl)cyclohexane-1,4-diamine
This intermediate is prepared from cyclohexane-1,4-dione.
-
Reductive Amination: The dione (B5365651) is converted to a diamine, often with protection of one of the amine groups. Stereoselective methods are employed to obtain the desired cis isomer.
-
Amide Coupling: The free amine group of the cyclohexane (B81311) diamine is then acylated with 3,4-difluorobenzoyl chloride to form the final intermediate.
Final Assembly of this compound
The final step in the synthesis of this compound is the nucleophilic aromatic substitution reaction between the two key intermediates.
-
Coupling Reaction: 2-chloro-N,N-dimethylquinazolin-4-amine is reacted with cis-N-(3,4-difluorobenzoyl)cyclohexane-1,4-diamine in the presence of a suitable base and solvent to yield N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide (this compound).
Experimental Protocols
MCHR1 Receptor Binding Assay
This assay is performed to determine the binding affinity of this compound to the MCHR1 receptor.
-
Membrane Preparation: Cell membranes expressing the human MCHR1 receptor are prepared from a stable cell line.
-
Radioligand: A radiolabeled MCH peptide (e.g., [125I]-MCH) is used as the ligand.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA) is used.
-
Procedure: a. A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of this compound. b. The incubation is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. c. The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. d. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.
Forced Swim Test (Rodent Model of Depression)
This test is used to evaluate the antidepressant-like effects of this compound.
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animals: Male mice or rats are used.
-
Procedure: a. Animals are administered this compound or vehicle orally at a specified time before the test (e.g., 60 minutes). b. Each animal is placed individually in the cylinder for a 6-minute session. c. The duration of immobility during the last 4 minutes of the session is recorded by a trained observer or an automated tracking system.
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Elevated Plus Maze (Rodent Model of Anxiety)
This test assesses the anxiolytic-like effects of this compound.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Male mice or rats are used.
-
Procedure: a. Animals are treated with this compound or vehicle orally prior to the test. b. Each animal is placed in the center of the maze, facing an open arm. c. The animal is allowed to explore the maze for a 5-minute period. d. The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms suggests an anxiolytic-like effect.
Social Interaction Test (Rodent Model of Anxiety)
This test also evaluates the anxiolytic-like properties of this compound.
-
Apparatus: A dimly lit, open-field arena.
-
Animals: Pairs of male rats, unfamiliar with each other, are used.
-
Procedure: a. Animals are administered this compound or vehicle before the test. b. A pair of rats is placed in the arena and their social interaction (e.g., sniffing, grooming, following) is recorded for a 10-minute session.
-
Data Analysis: An increase in the total time spent in active social interaction is indicative of an anxiolytic effect.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at the MCHR1, a G protein-coupled receptor (GPCR). MCH binding to MCHR1 typically leads to the activation of Gi/o and Gq/11 proteins. This activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking the binding of MCH, this compound prevents these downstream signaling events.
References
- 1. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 2. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - American Chemical Society [acs.digitellinc.com]
An In-Depth Technical Guide to ATC0175: A Selective Melanin-Concentrating Hormone Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATC0175 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). Exhibiting high affinity for the MCH1 receptor, this compound has demonstrated significant anxiolytic and antidepressant-like effects in preclinical rodent models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its receptor binding and functional activity. Furthermore, the underlying signaling pathways associated with MCH1 receptor antagonism are illustrated to provide a complete mechanistic understanding.
Chemical Structure and Properties
This compound, with the systematic IUPAC name N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide, is available as a hydrochloride salt for research purposes. Its chemical structure is characterized by a central cyclohexyl ring linking a 4-(dimethylamino)quinazoline moiety and a 3,4-difluorobenzamide (B1297546) group.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Chemical Name | N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide hydrochloride | |
| Molecular Formula | C₂₃H₂₅F₂N₅O·HCl | |
| Molecular Weight | 461.94 g/mol | |
| CAS Number | 510733-97-8 | |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at 2-8°C | |
| SMILES String | Cl[H].CN(C)c1nc(N[C@@H]2CC--INVALID-LINK--NC(=O)c3ccc(F)c(F)c3)nc4ccccc14 | |
| InChI Key | HUUPKFUYSQNNLO-FAESNJTISA-N |
Pharmacological Profile
This compound is a high-affinity antagonist for the human MCH1 receptor. In addition to its primary target, it also displays affinity for the serotonin (B10506) receptors 5-HT₁A and 5-HT₂B. The in vitro activity of this compound has been characterized through various receptor binding and functional assays.
Table 2: In Vitro Pharmacological Activity of this compound
| Target | Assay Type | Species | IC₅₀ (nM) | Reference(s) |
| MCH1 Receptor | Receptor Binding | Human | 7.23 ± 0.59 | |
| MCH1 Receptor | [³⁵S]GTPγS Binding | Human | 13.5 ± 0.78 | |
| 5-HT₁A Receptor | Receptor Binding | Not Specified | 16.9 | |
| 5-HT₂B Receptor | Receptor Binding | Not Specified | 9.66 |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor. The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein (Gi) and the Gq protein.
Upon activation by MCH, the Gi-coupled pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gq-coupled pathway, on the other hand, activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations. By antagonizing the MCH1 receptor, this compound prevents these downstream signaling events.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the MCH1 receptor.
Materials:
-
Membrane preparations from cells expressing the human MCH1 receptor.
-
Radioligand: [¹²⁵I]-MCH.
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Thaw the MCH1 receptor membrane preparation on ice.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled MCH (for non-specific binding).
-
50 µL of the diluted this compound or vehicle.
-
50 µL of [¹²⁵I]-MCH (at a concentration near its Kd).
-
50 µL of the MCH1 receptor membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by four washes with ice-cold Wash Buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
This assay measures the ability of this compound to antagonize MCH-induced G-protein activation.
Materials:
-
Membrane preparations from cells expressing the human MCH1 receptor.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
MCH.
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Pre-incubate the MCH1 receptor membrane preparation with GDP (10 µM) on ice for 15 minutes.
-
In a 96-well plate, add the following:
-
Membrane preparation.
-
This compound or vehicle, followed by a 15-minute pre-incubation.
-
MCH at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
[³⁵S]GTPγS (0.1 nM).
-
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by filtration and wash as described in the receptor binding assay protocol.
-
Quantify the bound [³⁵S]GTPγS using a microplate scintillation counter.
-
Determine the IC₅₀ value of this compound for the inhibition of MCH-stimulated [³⁵S]GTPγS binding.
In Vivo Behavioral Assays
The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Animals:
-
Male rats (e.g., Wistar).
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle orally (p.o.) 60 minutes before the test.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and enclosed arms using a video tracking system.
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
The FST is a common behavioral despair model used to screen for antidepressant drugs.
Apparatus:
-
A transparent cylindrical tank filled with water (23-25°C).
Animals:
-
Male rats (e.g., Sprague-Dawley).
Procedure:
-
On day 1 (pre-test session), place each rat in the swim tank for 15 minutes.
-
Twenty-four hours later, on day 2 (test session), administer this compound or vehicle orally 60 minutes before the test.
-
Place the rat in the swim tank for a 5-minute test session.
-
Record the duration of immobility during the test session. Immobility is defined as the lack of motion, with the rat making only small movements necessary to keep its head above water.
-
A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.
Conclusion
This compound is a valuable research tool for investigating the role of the MCH1 receptor in various physiological and pathological processes, particularly in the context of anxiety and depression. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development. The detailed protocols and pharmacological data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
An In-Depth Technical Guide to the In Vivo Efficacy of ATC0175
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy studies of ATC0175, a selective and orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The document summarizes key preclinical findings, details the experimental methodologies employed, and illustrates the relevant biological pathways.
Introduction to this compound
This compound is a novel non-peptide small molecule that has demonstrated significant potential as an anxiolytic and antidepressant agent in preclinical rodent models. Its primary mechanism of action is the blockade of the MCHR1. In addition to its high affinity for MCHR1, this compound also exhibits affinity for the serotonin (B10506) 5-HT1A and 5-HT2B receptors, which may contribute to its overall pharmacological profile. The compound has shown a favorable profile of oral bioavailability and brain penetration in animal models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo efficacy studies of this compound. The data presented here is collated from published abstracts and summaries.
Table 1: Antidepressant-Like Efficacy of this compound in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time | Statistical Significance vs. Vehicle |
| Vehicle | - | Baseline | - |
| This compound | 1 | Reduced | Significant |
| This compound | 3 | Reduced | Significant |
| This compound | 10 | Reduced | Significant |
Data summarized from Chaki et al., 2005, J Pharmacol Exp Ther.
Table 2: Anxiolytic-Like Efficacy of this compound in Various Rodent Models
| Behavioral Test | Species | This compound Dose (mg/kg, p.o.) | Key Finding | Statistical Significance vs. Vehicle/Control |
| Elevated Plus-Maze (Swim-Stress Induced) | Rat | Not specified | Reversed stress-induced anxiety | Significant |
| Stress-Induced Hyperthermia | Mouse | Not specified | Reversed stress-induced hyperthermia | Significant |
| Social Interaction Test | Rat | Not specified | Increased social interaction | Significant |
| Separation-Induced Vocalizations | Guinea Pig Pups | Not specified | Reduced vocalizations | Significant |
Data summarized from Chaki et al., 2005, J Pharmacol Exp Ther & Chaki et al., 2005, CNS Drug Rev.
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments used to evaluate the efficacy of this compound.
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (typically 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Naive rats are individually placed in the water cylinder for a 15-minute pre-swim session. This initial exposure induces a state of behavioral despair in the subsequent test.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at specified doses and time points before the test session (e.g., 60 minutes prior).
-
Test Session (Day 2): 24 hours after the pre-test session, the animals are again placed in the swim cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
The Elevated Plus-Maze is a standard behavioral assay for assessing anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated above the floor (typically 50 cm). It consists of two open arms and two closed arms (enclosed by high walls).
-
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the test.
-
Drug Administration: this compound or vehicle is administered orally at specified doses prior to testing.
-
Test Session: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.
-
-
Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms and/or the number of entries into the open arms suggests an anxiolytic effect.
This test assesses social anxiety and affiliative behavior.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
Habituation: Rats are individually habituated to the test arena for a set period.
-
Drug Administration: this compound or vehicle is administered prior to the test.
-
Test Session: Two unfamiliar, weight-matched rats are placed in the arena together for a defined period (e.g., 10 minutes).
-
-
Data Analysis: The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored. An increase in social interaction time is indicative of an anxiolytic-like effect.
This model measures the physiological response to a mild stressor.
-
Procedure:
-
Baseline Temperature: The basal rectal temperature of each mouse is measured (T1).
-
Stressor: The stressor is the measurement of the initial rectal temperature itself and the handling involved.
-
Drug Administration: this compound or vehicle is administered before the temperature measurements.
-
Second Temperature Measurement: After a set interval (e.g., 10 minutes), the rectal temperature is measured again (T2).
-
-
Data Analysis: The difference between the two temperatures (ΔT = T2 - T1) represents the stress-induced hyperthermic response. A reduction in ΔT indicates an anxiolytic-like effect.
This model assesses anxiety-like behavior in response to maternal separation.
-
Procedure:
-
Separation: Guinea pig pups are separated from their mothers and littermates and placed in an isolated chamber.
-
Drug Administration: this compound or vehicle is administered to the pups prior to separation.
-
Vocalization Recording: The number and duration of ultrasonic vocalizations are recorded for a specific period (e.g., 5 minutes).
-
-
Data Analysis: A decrease in the number or duration of ultrasonic vocalizations suggests an anxiolytic-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the receptors targeted by this compound and the general workflow of the in vivo efficacy studies.
Figure 1. MCHR1 Signaling Pathway.
Figure 2. 5-HT1A and 5-HT2B Receptor Signaling Pathways.
Figure 3. General Experimental Workflow for In Vivo Efficacy Studies.
Conclusion
The available preclinical data strongly suggest that this compound possesses robust anxiolytic and antidepressant-like properties in a variety of rodent models. Its efficacy is observed at doses that do not induce sedation or motor impairment, indicating a favorable therapeutic window. The dual antagonism of MCHR1 and potential modulation of serotonergic pathways present a promising and novel mechanism for the treatment of mood and anxiety disorders. Further investigation is warranted to fully elucidate its clinical potential.
The Pharmacological Profile of ATC0175: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATC0175 is a potent, selective, and orally active non-peptidic antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] It has demonstrated significant potential in preclinical studies for the treatment of depression and anxiety.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, in vitro and in vivo efficacy, and detailed experimental protocols for key studies.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-(cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride |
| Molecular Formula | C23H25F2N5O.HCl |
| Molecular Weight | 461.94 g/mol |
Pharmacodynamics: Mechanism of Action
This compound exerts its primary pharmacological effects through the competitive antagonism of the MCHR1. MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain regions associated with the regulation of emotion and stress.[4] Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 couples to Gαi and Gαq proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of phospholipase C, which in turn mobilizes intracellular calcium (Ca2+).[5]
This compound blocks the binding of MCH to MCHR1, thereby inhibiting these downstream signaling cascades. Functional assays have demonstrated that this compound acts as a noncompetitive antagonist at MCHR1.[2][3]
In addition to its high affinity for MCHR1, this compound also displays notable affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B, which may contribute to its overall pharmacological profile.[2][3][6]
Signaling Pathway of MCHR1 Antagonism by this compound
Figure 1: MCHR1 signaling pathway and the antagonistic action of this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity and functional antagonism of this compound at its primary and secondary targets.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | IC50 (nM) |
| Human MCHR1 | 7.23 ± 0.59[1] |
| Human 5-HT1A | 16.9[7] |
| Human 5-HT2B | 9.66[7] |
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Receptor | IC50 (nM) |
| [35S]GTPγS Binding | Human MCHR1 | 13.5 ± 0.78[1] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize the pharmacological profile of this compound.
In Vitro Assays
Objective: To determine the binding affinity of this compound for the human MCHR1.
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK-293 cells stably expressing the human MCHR1.[8] Cells were homogenized and subjected to differential centrifugation to isolate the membrane fraction.[8]
-
Binding Reaction: The binding assay was performed in a 96-well plate format in a total volume of 200 µL.[8]
-
Reaction Mixture: Each well contained 0.5-1.0 µg of membrane protein, a specific concentration of the radioligand [Phe13, [125I]Tyr19]-MCH (0.06-0.1 nM), and varying concentrations of this compound.[8] The binding buffer consisted of 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.[8]
-
Incubation: The plate was incubated for 90 minutes.[8]
-
-
Termination and Detection: The binding reaction was terminated by rapid vacuum filtration through a 96-well GF/C UniFilter plate.[8] The filter was washed three times with ice-cold phosphate-buffered saline containing 0.01% Triton X-100.[8] After drying, a scintillation cocktail was added to each well, and radioactivity was quantified using a scintillation counter.[8]
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.[8]
Objective: To assess the functional antagonist activity of this compound at the human MCHR1.
Methodology:
-
Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, which is an early event in GPCR activation.[9]
-
Reaction: The assay was conducted with membranes from HEK-293 cells expressing human MCHR1.
-
Reaction Mixture: Membranes were incubated with a fixed concentration of MCH to stimulate the receptor, [35S]GTPγS, and varying concentrations of this compound.
-
Incubation: The reaction was carried out at room temperature for 30-60 minutes.[9]
-
-
Detection: The amount of [35S]GTPγS bound to the G proteins was quantified. In a scintillation proximity assay (SPA) format, membranes are captured on wheat germ agglutinin-coated SPA beads, and the signal is measured without a separation step.[9]
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the MCH-stimulated [35S]GTPγS binding, was calculated.
Objective: To confirm the antagonistic effect of this compound on MCH-induced intracellular calcium release.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing human MCHR1 were seeded into 96- or 384-well plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4) for 1 hour at 37°C.[10][11]
-
Assay Procedure:
-
The baseline fluorescence was measured using a kinetic fluorescence plate reader (e.g., FLIPR).[10]
-
Cells were pre-incubated with varying concentrations of this compound.
-
A fixed concentration of MCH was added to stimulate calcium release, and the change in fluorescence intensity was recorded in real-time.[10]
-
-
Data Analysis: The ability of this compound to inhibit the MCH-induced increase in intracellular calcium was quantified to determine its antagonist potency.
Experimental Workflow for In Vitro Assays
Figure 2: General experimental workflow for in vitro characterization of this compound.
In Vivo Assays
Objective: To evaluate the antidepressant-like effects of this compound.
Methodology:
-
Animals: Male rats were used.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[12]
-
Procedure:
-
Pre-test Session (Day 1): Rats were individually placed in the cylinder for a 15-minute swimming session.[13][14]
-
Drug Administration: this compound (1, 3, and 10 mg/kg) or vehicle was administered orally 60 minutes before the test session.[1]
-
Test Session (Day 2): 24 hours after the pre-test, the rats were placed in the cylinder again for a 5-minute test session.[13][14]
-
-
Data Collection: The duration of immobility during the 5-minute test session was recorded. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.[14]
-
Data Analysis: The immobility time of the this compound-treated groups was compared to that of the vehicle-treated group.
Objective: To assess the anxiolytic-like effects of this compound.
Methodology:
-
Animals: Male rats were used.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[15][16] For rats, the arms are typically 50 cm long and 10 cm wide, with the enclosed arms having 40 cm high walls.[17]
-
Procedure:
-
Data Collection: The number of entries into and the time spent in the open and enclosed arms were recorded.
-
Data Analysis: Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
Experimental Workflow for In Vivo Behavioral Assays
Figure 3: Workflow for the in vivo behavioral assessment of this compound.
Pharmacokinetics and Safety
This compound is orally active and demonstrates a favorable ADME (absorption, distribution, metabolism, and excretion) profile, with reasonable oral bioavailability and brain penetration.[2][3] In repeated-dose toxicity studies in rats, this compound was well-tolerated and showed no genotoxic liability.[2][3] Furthermore, it did not impair spontaneous locomotor activity or rotarod performance in rodents, suggesting a lack of sedative or ataxic side effects.[2][3]
Conclusion
This compound is a potent and selective MCHR1 antagonist with a well-characterized pharmacological profile. Its ability to modulate the MCH signaling pathway, coupled with its anxiolytic and antidepressant-like effects in preclinical models, highlights its potential as a therapeutic agent for stress-related psychiatric disorders. The favorable pharmacokinetic and safety profile of this compound further supports its development as a novel treatment for depression and anxiety.
References
- 1. Anxiolytic- and antidepressant-like profile of ATC0065 and this compound: nonpeptidic and orally active melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an orally active melanin-concentrating hormone receptor 1 antagonist for the potential treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An Orally Active Melanin‐Concentrating Hormone Receptor 1 Antagonist for the Potential Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Off-Target Serotonergic Activity of ATC0175: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATC0175 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), with demonstrated anxiolytic and antidepressant-like effects in preclinical models. While its primary pharmacological activity is centered on the MCH1 receptor, comprehensive in vitro profiling has revealed off-target interactions with serotonergic (5-HT) systems. This technical guide provides an in-depth analysis of the off-target effects of this compound on 5-HT receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows. This information is critical for a thorough understanding of the compound's pharmacological profile and for guiding future drug development and research efforts.
Quantitative Analysis of Off-Target Binding
This compound has been shown to exhibit notable affinity for the 5-HT1A and 5-HT2B receptor subtypes. The following table summarizes the in vitro binding affinities of this compound for these serotonergic targets, as determined by radioligand binding assays.
| Receptor Subtype | Ligand | IC50 (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | 16.9 | [1] |
| 5-HT2B | [3H]Serotonin | 9.66 | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the off-target effects of this compound on 5-HT receptors.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand (in this case, this compound) for a specific receptor. The general workflow for this assay is depicted below.
Workflow for Radioligand Binding Assay.
Detailed Methodology for 5-HT1A Receptor Binding Assay:
-
Cell Line and Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT1A receptor. Cells were cultured, harvested, and then homogenized in a cold buffer. The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in the assay buffer.
-
Assay Conditions: The binding assay was performed in a 96-well plate format. Each well contained the cell membranes, the radioligand [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), and varying concentrations of this compound.
-
Incubation and Filtration: The plates were incubated to allow the binding to reach equilibrium. The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters were then washed with a cold buffer to remove any unbound radioligand.
-
Detection and Data Analysis: The radioactivity on the filters was measured using a scintillation counter. The data were then analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
Detailed Methodology for 5-HT2B Receptor Binding Assay:
-
Cell Line and Membrane Preparation: Similar to the 5-HT1A assay, membranes were prepared from CHO cells stably expressing the human 5-HT2B receptor.
-
Assay Conditions: The assay utilized [3H]serotonin as the radioligand.
-
Incubation, Filtration, and Detection: The subsequent steps of incubation, filtration, and scintillation counting were performed as described for the 5-HT1A receptor binding assay to determine the IC50 value of this compound for the 5-HT2B receptor.
Signaling Pathways of Off-Target Receptors
Understanding the signaling pathways of the 5-HT receptors targeted by this compound is crucial for predicting the potential functional consequences of these off-target interactions.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Simplified 5-HT1A Receptor Signaling Pathway.
5-HT2B Receptor Signaling Pathway
The 5-HT2B receptor is another GPCR, but it primarily couples to the Gq family of G-proteins. Activation of the 5-HT2B receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).
Simplified 5-HT2B Receptor Signaling Pathway.
Conclusion
This compound, a potent MCH1 receptor antagonist, exhibits significant off-target affinity for the 5-HT1A and 5-HT2B receptors. The data presented in this technical guide, including the quantitative binding affinities and detailed experimental protocols, provide a comprehensive overview of these interactions. The visualization of the associated signaling pathways offers a framework for understanding the potential functional consequences of these off-target effects. For researchers and drug development professionals, a thorough characterization of a compound's secondary pharmacology is essential for a complete understanding of its biological activity and for anticipating potential on- and off-target mediated effects in vivo. Further functional assays would be beneficial to elucidate whether this compound acts as an agonist, antagonist, or inverse agonist at these 5-HT receptor subtypes.
References
ATC0175: A Novel Melanin-Concentrating Hormone Receptor 1 Antagonist for Neuropsychiatric Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the research applications of ATC0175 in neuroscience. This compound is a potent, selective, and orally active non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R).[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for the treatment of depression and anxiety disorders.[1][3] This document details the mechanism of action, pharmacological profile, and preclinical efficacy of this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.
Introduction: The Melanin-Concentrating Hormone (MCH) System in Neuroscience
The melanin-concentrating hormone (MCH) is a neuropeptide implicated in a variety of physiological processes, with a significant role in the regulation of stress and emotion.[1][3] The biological effects of MCH are primarily mediated through the MCH1 receptor (MCH1R), a G protein-coupled receptor found in the central nervous system.[1][4] The MCH system is a promising target for the development of novel therapeutics for mood and anxiety disorders.
Pharmacological Profile of this compound
This compound, with the chemical name N-(cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride, is a potent and selective antagonist of the MCH1R.[1] It also exhibits high affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B.[1][3] The receptor binding affinities of this compound are summarized in the table below.
| Receptor | IC50 (nM) |
| MCH1R | 13.5[5][6] |
| MCH2R | >10,000[5][6] |
| 5-HT1A | 16.9[5][7] |
| 5-HT2B | 9.66[5][7] |
Mechanism of Action
This compound functions as a noncompetitive antagonist at MCH1Rs.[1][3] In functional assays, it has been shown to inhibit the MCH-induced increase in intracellular calcium ([Ca2+]i).[1][3] By blocking the MCH1R, this compound modulates downstream signaling pathways involved in the regulation of mood and anxiety.
Preclinical Efficacy in Models of Anxiety and Depression
This compound has demonstrated significant anxiolytic and antidepressant effects in various rodent models.[1][4] Notably, these effects are more pronounced in stress-related models.[1][3]
Anxiolytic Activity
-
Elevated Plus-Maze Test: this compound significantly reversed swim stress-induced anxiety in rats.[4]
-
Social Interaction Test: An increase in social interaction between unfamiliar rats was observed following this compound administration.[4]
-
Stress-Induced Hyperthermia: this compound was effective in reducing stress-induced hyperthermia in mice.[4]
-
Maternal Separation-Induced Vocalization: A reduction in separation-induced vocalizations in guinea pig pups was noted, indicating anxiolytic potential.[4]
Antidepressant Activity
-
Forced Swimming Test: this compound significantly and dose-dependently reduced immobility time in the forced swimming test in rodents, an indicator of antidepressant-like potential.[1][6] This effect was achieved by increasing swimming performance without altering climbing behavior.[1][3]
Experimental Protocols
Forced Swimming Test
The forced swimming test is a widely used rodent behavioral test for assessing antidepressant efficacy.
-
Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session: On the first day, animals are placed in the cylinder for a 15-minute habituation period.
-
Test session: 24 hours after the pre-test, animals are again placed in the water for a 5-minute test session. This compound or a vehicle is administered orally at various time points before the test session.
-
-
Data Analysis: The duration of immobility during the 5-minute test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Safety and Tolerability Profile
Preclinical studies have indicated that this compound has a favorable safety profile. It did not affect spontaneous locomotor activity, hexobarbital-induced sleeping time, or rotarod performance in rats.[1][3] These findings suggest that this compound may be devoid of unwanted central nervous system side effects, such as sedation or ataxia, which are sometimes observed with current medications.[1] Furthermore, this compound was well-tolerated in rat repeated toxicity studies and showed no genotoxic liability.[1][3]
Conclusion
This compound is a promising MCH1R antagonist with a compelling preclinical profile for the treatment of depression and anxiety. Its potent and selective antagonism of the MCH1R, coupled with its efficacy in a range of animal models and favorable safety profile, positions it as a strong candidate for further clinical development. The unique mechanism of action of this compound offers a potential new therapeutic avenue for patients with mood and anxiety disorders.
References
- 1. This compound: an orally active melanin-concentrating hormone receptor 1 antagonist for the potential treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATC-0175 - Wikipedia [en.wikipedia.org]
- 3. This compound: An Orally Active Melanin‐Concentrating Hormone Receptor 1 Antagonist for the Potential Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATC 0175 hydrochloride | CAS:510733-97-8 | MCH1 antagonist,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. ATC 0175 hydrochloride (3346) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
A Technical Guide to Trace Amine-Associated Receptor 1 (TAAR1) Agonists in Anxiety and Depression Research
Introduction
While the designation "ATC0175" does not correspond to a publicly documented therapeutic agent, this guide provides an in-depth technical overview of a promising and novel class of compounds being investigated for the treatment of anxiety and depression: Trace Amine-Associated Receptor 1 (TAAR1) agonists. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look into the mechanism of action, preclinical data, and key experimental protocols for evaluating TAAR1 agonists, using the investigational drug Ulotaront (SEP-363856) as a primary example.
Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors. TAAR1, in particular, has emerged as a novel therapeutic target for a range of neuropsychiatric disorders.[1][2][3] Unlike traditional antidepressants and anxiolytics that primarily target monoamine transporters or receptors, TAAR1 agonists offer a distinct mechanism of action by modulating dopaminergic, serotonergic, and glutamatergic systems.[4][[“]] The TAAR1 agonist Ulotaront has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration for schizophrenia and is currently undergoing clinical trials for major depressive disorder and generalized anxiety disorder.[3][6][7]
Mechanism of Action
Ulotaront is an agonist of TAAR1 and also exhibits activity at the serotonin (B10506) 5-HT1A receptor.[4][6][8] Its therapeutic effects are believed to stem from its ability to modulate neurotransmitter systems without directly blocking dopamine (B1211576) D2 receptors, a mechanism that distinguishes it from many current antipsychotic and antidepressant medications.[4][8]
Activation of TAAR1, which is often co-localized with dopamine D2 receptors, can lead to the formation of TAAR1-D2 receptor heterodimers. This interaction can modulate dopamine signaling.[6] The downstream signaling cascade of TAAR1 is complex and involves multiple pathways. Upon agonist binding, TAAR1 can couple to Gs and Gq proteins.[9] Gs protein activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9] TAAR1 signaling can also proceed through a β-arrestin2-dependent pathway, influencing Akt/GSK3β signaling, and can activate the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[10]
Signaling Pathway of TAAR1 Activation
Preclinical Data Summary
Preclinical studies with TAAR1 agonists have demonstrated their potential anxiolytic and antidepressant-like effects in various animal models. The following tables summarize key quantitative data for representative TAAR1 agonists.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference |
| Ulotaront (SEP-363856) | TAAR1 | Radioligand Binding | Human | - | 19 | [2][11] |
| 5-HT1A | Radioligand Binding | Human | 10 | 1.3 | [2][11] | |
| RO5256390 | TAAR1 | Radioligand Binding | Human | 5 | - | [12] |
Table 2: In Vivo Efficacy in Animal Models of Depression and Anxiety
| Compound | Animal Model | Species | Doses (mg/kg, p.o.) | Primary Outcome | Result | Reference |
| Ulotaront (SEP-363856) | Forced Swim Test | Mouse | 1, 3, 10 | Reduction in immobility time | Significant reduction at all doses | [6][13] |
| RO5263397 | Forced Swim Test | Rat | 1, 3, 10 | Reduction in immobility time | Significant reduction | [14] |
| RO5263397 | Elevated Plus Maze | Rat | - | Increased time in open arms | Anxiolytic-like effect | [15] |
Experimental Protocols
Experimental Workflow for Preclinical Evaluation
Radioligand Binding Assay for TAAR1
This protocol is adapted from methodologies used for GPCR binding assays.[16][17]
Objective: To determine the binding affinity (Ki) of a test compound for the TAAR1 receptor.
Materials:
-
HEK-293 cells stably expressing human TAAR1.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., 20 mM HEPES, 10 mM EDTA, pH 7.4).
-
Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 2 mM CaCl2, pH 7.4).
-
Radioligand: [3H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine or a similar suitable TAAR1 radioligand.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known unlabeled TAAR1 ligand.
-
96-well plates.
-
Glass fiber filters.
-
Filter-harvesting apparatus.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation:
-
Culture HEK-293-hTAAR1 cells to confluency.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the high concentration of the unlabeled TAAR1 ligand.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate for 60 minutes at 4°C.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol describes a general method for measuring cAMP levels in response to GPCR activation.[18][19][20]
Objective: To determine the potency (EC50) of a test compound in activating TAAR1 and inducing cAMP production.
Materials:
-
CHO or HEK-293 cells expressing human TAAR1.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Test compound at various concentrations.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen detection kit.
Methodology:
-
Cell Plating:
-
Seed the TAAR1-expressing cells into 96- or 384-well plates and allow them to attach overnight.
-
-
Compound Stimulation:
-
Remove the culture medium and add the stimulation buffer containing various concentrations of the test compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement assay as per the kit protocol. This typically involves a competitive immunoassay format.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Mouse Forced Swim Test
The forced swim test is a commonly used behavioral assay to screen for antidepressant-like activity.[21][22][23]
Objective: To assess the antidepressant-like effects of a test compound in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain).
-
Test compound and vehicle control.
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
-
Scoring software or a trained observer.
Methodology:
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally or orally) at a specified time before the test (e.g., 30-60 minutes).
-
-
Forced Swim Test:
-
Gently place each mouse into the cylinder of water.
-
The test duration is typically 6 minutes.[22]
-
Record the entire session with a video camera.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the test for immobility time.[22] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
The scoring can be done by a trained observer blinded to the treatment groups or using automated tracking software.
-
-
Data Analysis:
-
Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
-
Rat Elevated Plus Maze
The elevated plus maze is a widely used behavioral test to assess anxiety-like behavior in rodents.[1][24][25]
Objective: To evaluate the anxiolytic-like effects of a test compound in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Test compound and vehicle control.
-
An elevated plus-shaped maze with two open arms and two closed arms.
-
Video tracking system.
Methodology:
-
Acclimation:
-
Acclimate the rats to the testing room for at least 1 hour prior to testing.[25]
-
-
Drug Administration:
-
Administer the test compound or vehicle control at a specified time before the test.
-
-
Elevated Plus Maze Test:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.[24]
-
Record the session using a video tracking system.
-
-
Behavioral Measures:
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
Locomotor activity can be assessed by the total number of arm entries.
-
-
Data Analysis:
-
Compare the time spent in the open arms and the number of open arm entries between the treatment groups using statistical analysis (e.g., t-test or ANOVA). An increase in the time spent in and/or entries into the open arms in the compound-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
-
References
- 1. protocols.io [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. TAARs as Novel Therapeutic Targets for the Treatment of Depression: A Narrative Review of the Interconnection with Monoamines and Adult Neurogenesis [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. consensus.app [consensus.app]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulotaront | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Researchers shed light on mechanisms behind TAAR1 activation | BioWorld [bioworld.com]
- 13. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trace amine-associated receptors as potential targets for the treatment of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
Methodological & Application
ATC0175: Application Notes and Protocols for Rodent Models of Anxiety and Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATC0175 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] Preclinical studies in rodent models have demonstrated its potential as an anxiolytic and antidepressant agent. This document provides detailed application notes and experimental protocols for utilizing this compound in rodent models to investigate its effects on anxiety and depression-like behaviors. This compound exhibits high affinity for the MCH1 receptor and has been shown to be orally active in animal studies.[1]
Mechanism of Action
This compound is a selective, non-peptide antagonist for the MCH1 receptor.[1] The melanin-concentrating hormone (MCH) system is involved in the regulation of various physiological processes, including mood and emotion. By blocking the MCH1 receptor, this compound is thought to modulate downstream signaling pathways implicated in the pathophysiology of anxiety and depression. While its primary target is the MCH1 receptor, this compound also shows some affinity for serotonin (B10506) receptors, specifically 5-HT1A and 5-HT2B, which may contribute to its overall pharmacological profile.
Data Presentation
In Vivo Efficacy of this compound in Rodent Models
| Behavioral Test | Animal Model | This compound Dose Range (mg/kg, p.o.) | Observed Effects | Reference |
| Forced Swimming Test | Rat | 1 - 10 | Significantly reduced immobility time | [1] |
| Elevated Plus-Maze Test | Rat | 3 - 30 | Reversed swim stress-induced anxiety | [1] |
| Stress-Induced Hyperthermia | Mouse | 3 - 30 | Reversed stress-induced hyperthermia | [1] |
| Social Interaction Test | Rat | 10 | Significantly increased social interaction | [1] |
| Separation-Induced Vocalizations | Guinea Pig Pups | 10 - 30 | Reduced separation-induced vocalizations | [1] |
Experimental Protocols
General Preparation of this compound for Oral Administration
-
Vehicle Preparation : Prepare a 0.5% solution of methylcellulose (B11928114) in sterile water.
-
Drug Suspension : Suspend the desired amount of this compound powder in the 0.5% methylcellulose solution.
-
Homogenization : Vortex the suspension thoroughly before each administration to ensure a uniform mixture.
-
Administration : Administer the suspension orally (p.o.) to the animals using a gavage needle. The volume of administration should be adjusted based on the animal's body weight (e.g., 5 mL/kg for rats).
Protocol 1: Forced Swimming Test (FST) in Rats
This test is a widely used model to assess antidepressant-like activity.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (0.5% methylcellulose)
-
Cylindrical water tank (45 cm height, 20 cm diameter)
-
Water at 23-25°C
-
Video recording system
Procedure:
-
Acclimation : Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session : On day 1, place each rat individually into the water tank filled to a depth of 30 cm for a 15-minute swim session. This serves to induce a state of behavioral despair.
-
Drug Administration : 24 hours after the pre-test session, administer this compound (1, 3, or 10 mg/kg, p.o.) or vehicle to the rats.
-
Test Session : 60 minutes after drug administration, place the rats back into the water tank for a 5-minute test session.
-
Data Analysis : Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[1]
Protocol 2: Elevated Plus-Maze (EPM) Test in Rats
The EPM test is a widely used model to assess anxiolytic-like activity.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle (0.5% methylcellulose)
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Video tracking system
Procedure:
-
Acclimation : Allow rats to acclimate to the dimly lit testing room for at least 1 hour before the experiment.
-
Stress Induction (Optional) : To increase anxiety levels, a stressor such as a 15-minute forced swim can be applied 24 hours before the test.
-
Drug Administration : 60 minutes before the test, administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle to the rats.
-
Test Session : Place each rat on the central platform of the maze, facing an open arm. Allow the rat to explore the maze for 5 minutes.
-
Data Analysis : Record the number of entries into and the time spent in the open and closed arms. Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.[1]
References
Dissolution of ATC0175 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of ATC0175, a potent and selective melanin-concentrating hormone receptor 1 (MCH1) antagonist, for in vivo research applications. The information compiled is based on established scientific literature to ensure methodological soundness for preclinical studies.
Compound Information and Solubility
This compound is a nonpeptidic, orally active compound with anxiolytic and antidepressant-like properties demonstrated in rodent models. Understanding its solubility is critical for preparing appropriate dosing formulations for animal studies.
Table 1: Solubility and Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Weight | 461.94 g/mol | [1][2] |
| Chemical Formula | C₂₃H₂₅F₂N₅O·HCl | [1] |
| Solubility in DMSO | Up to 10 mM | [1][2] |
| Solubility in Ethanol | Up to 25 mM | [1][2] |
| Storage | Store at +4°C | [1] |
Recommended Protocol for Oral Administration in Rodents
Based on preclinical studies demonstrating the oral activity of this compound, the following protocol is recommended for preparing a vehicle for administration by oral gavage. The key publication demonstrating the in vivo efficacy of this compound utilized a suspension in a standard vehicle.
Materials:
-
This compound hydrochloride
-
0.5% (w/v) Methylcellulose (B11928114) solution in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated oral gavage needles
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 1-10 mg/kg) and the number and weight of the animals, calculate the total amount of this compound and the final volume of the dosing solution required. A typical dosing volume for oral gavage in mice is 10 mL/kg.
-
Weigh this compound: Accurately weigh the required amount of this compound hydrochloride powder.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding methylcellulose powder to heated water (around 80-90°C) while stirring, and then allowing it to cool to room temperature with continuous stirring to form a clear, viscous solution.
-
Create a suspension:
-
Place the weighed this compound powder in a mortar.
-
Add a small volume of the 0.5% methylcellulose solution to the powder and triturate with the pestle to form a smooth paste. This step is crucial to ensure a fine, homogenous suspension and prevent clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring or mixing.
-
-
Homogenize the suspension: For a more uniform suspension, use a magnetic stirrer for at least 30 minutes before dosing. For larger volumes or if aggregation is observed, a brief period of sonication or homogenization may be beneficial.
-
Administration:
-
Ensure the suspension is well-mixed immediately before each animal is dosed to guarantee dose uniformity.
-
Administer the this compound suspension to the animals using a calibrated oral gavage needle appropriate for the size of the animal.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of an this compound suspension for oral gavage.
Signaling Pathway of this compound
This compound acts as a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1). MCH1 is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of the endogenous ligand MCH to MCH1, this compound prevents this signaling cascade.
Important Considerations
-
Vehicle Selection: While a 0.5% methylcellulose suspension is a common and effective method for oral administration of poorly soluble compounds, other vehicles such as solutions containing co-solvents (e.g., a small percentage of DMSO or ethanol, Tween 80, or PEG400) may be explored if a true solution is desired and toxicity of the vehicle components is considered. However, for initial studies, a simple suspension is often preferred to avoid potential confounding effects of the solvents.
-
Stability: The stability of the this compound suspension should be assessed if it is to be prepared in advance and stored. It is recommended to prepare the suspension fresh on the day of dosing.
-
Dose Range: The effective dose range for this compound in rodents for anxiolytic and antidepressant-like effects has been reported to be between 1 and 10 mg/kg when administered orally.
-
Animal Welfare: All procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Proper training in oral gavage techniques is essential to minimize stress and potential injury to the animals.
References
Application Notes and Protocols: ATC0175 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of ATC0175 in mouse models for preclinical research, particularly in the fields of anxiety and depression. The protocols outlined below are based on established methodologies and publicly available data.
Compound Information: this compound
This compound is a potent and selective, non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is orally active and has demonstrated anxiolytic and antidepressant-like effects in rodent models. Its mechanism of action is centered on the blockade of MCHR1 signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo use of this compound in mice.
Table 1: In Vivo Efficacy of this compound in Mice
| Parameter | Value | Species | Assay | Efficacy |
| Dosage Range | 1 - 10 mg/kg | Mouse | Stress-Induced Hyperthermia | Significant reversal of hyperthermia |
| Administration Route | Oral (p.o.) | Mouse | Stress-Induced Hyperthermia | Orally active |
Data derived from studies on the anxiolytic and antidepressant-like profile of this compound.
Signaling Pathway
This compound acts as an antagonist at the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 typically initiates a signaling cascade through multiple G proteins, including Gαi, Gαo, and Gαq/11. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of the phospholipase C (PLC) pathway, which mobilizes intracellular calcium and activates the mitogen-activated protein kinase (MAPK) cascade. By blocking this receptor, this compound is presumed to inhibit these downstream signaling events.
Application Notes and Protocols: Stability of ATC0175 in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATC0175 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), with additional affinity for serotonin (B10506) receptors 5-HT2B and 5-HT1A.[1][2][3] It is an important tool for investigating the role of the MCH system in regulating energy homeostasis, mood, and other physiological processes.[2][4] For reliable and reproducible experimental results, understanding the stability of this compound in its common solvent, dimethyl sulfoxide (B87167) (DMSO), is critical. These application notes provide a summary of general stability considerations for small molecules in DMSO, a detailed protocol for assessing the stability of this compound, and an overview of the MCHR1 signaling pathway.
Stability of this compound in DMSO
While specific quantitative stability data for this compound in DMSO is not publicly available, general studies on large compound libraries provide valuable insights into the factors affecting the stability of small molecules in this solvent.
Key Factors Influencing Stability in DMSO:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds.[5] Studies have shown that water is a more significant factor in compound degradation than oxygen.[6][7]
-
Storage Temperature: Temperature is a critical determinant of chemical stability. While long-term storage at -20°C is generally recommended for stock solutions, the stability at room temperature is also a concern, especially during experimental procedures.[4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can potentially degrade compounds. However, some studies have shown no significant loss for many compounds after multiple cycles.[6][7]
-
Light Exposure: Protection from light is a general best practice for storing chemical compounds to prevent photodegradation.
General Stability of Compounds in DMSO (Summary Table)
The following table summarizes findings from studies on the stability of large, diverse compound libraries in DMSO. Note: This is general guidance, and the specific stability of this compound should be determined experimentally using the protocol provided below.
| Storage Condition | Time Period | Observation |
| Room Temperature | 3 months | 92% of compounds showed no degradation.[8] |
| Room Temperature | 6 months | 83% of compounds showed no degradation.[8] |
| Room Temperature | 1 year | 52% of compounds showed no degradation.[8] |
| 4°C (in 90/10 DMSO/water) | 2 years | 85% of compounds were stable.[8] |
| 40°C (accelerated stability) | 15 weeks | Most compounds were found to be stable.[6][7] |
| Multiple Freeze-Thaw Cycles | 11 cycles | No significant compound loss was observed for a diverse set of compounds.[6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Note that this compound hydrochloride is soluble up to 10 mM in DMSO.[1]
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize the number of freeze-thaw cycles for the main stock.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[4]
Protocol 2: Assessment of this compound Stability in DMSO
This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound in DMSO stock solution (prepared as in Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Incubators or ovens set to desired temperatures (e.g., 4°C, room temperature, 40°C)
-
Freezer (-20°C)
Procedure:
-
Time Point 0 (T=0) Sample: Immediately after preparing the this compound stock solution, take an aliquot and dilute it to a suitable concentration for HPLC or LC-MS analysis. This will serve as the baseline reference.
-
Sample Storage: Aliquot the remaining stock solution into multiple tubes for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, 40°C).
-
Time Points: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Analysis:
-
Dilute the aged samples to the same concentration as the T=0 sample.
-
Analyze all samples (T=0 and aged samples) by HPLC or LC-MS.
-
The primary outcome is the peak area of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Plot the percentage of this compound remaining against time for each storage condition.
-
Signaling Pathways and Visualizations
This compound and the MCHR1 Signaling Pathway
This compound is an antagonist of the MCHR1, a G protein-coupled receptor (GPCR). MCHR1 couples to both Gi and Gq proteins to initiate downstream signaling cascades.[1][5][9] The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 activates these pathways. As an antagonist, this compound blocks these actions.
The following diagram illustrates the primary signaling pathways activated by MCHR1.
Caption: MCHR1 Signaling Pathway.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the logical flow of the experimental protocol for assessing the stability of this compound in DMSO.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for ATC0175 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ATC0175, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in a variety of behavioral assays relevant to the study of anxiety and depression. Detailed protocols for key experiments are provided to facilitate the replication and extension of these findings in a research setting.
Introduction
This compound is a non-peptidic, orally active antagonist of the MCHR1.[1] The melanin-concentrating hormone (MCH) system is implicated in the regulation of several physiological processes, including energy homeostasis, stress, and emotional states.[1][2] By blocking the MCHR1, this compound has demonstrated significant anxiolytic and antidepressant-like effects in rodent models, making it a valuable tool for preclinical research in neuropsychopharmacology.[1][2] This document outlines the application of this compound in established behavioral paradigms and provides detailed methodologies for its use.
Mechanism of Action: MCHR1 Antagonism
This compound exerts its pharmacological effects primarily through the blockade of the MCHR1, a G-protein coupled receptor. Upon binding of the endogenous ligand MCH, the MCHR1 receptor activates intracellular signaling cascades through its coupling to inhibitory G-proteins (Gi) and Gq proteins. The Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By antagonizing this receptor, this compound effectively blocks these downstream signaling events, which are thought to mediate the anxiogenic and depressive-like effects of MCH.
Caption: MCHR1 Signaling Pathway and this compound Inhibition.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the dose-dependent effects of orally administered this compound in various behavioral assays.
Table 1: Forced Swim Test in Rats
| Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Decrease from Vehicle |
| Vehicle | 150 ± 10 | - |
| 1 | 120 ± 8 | 20% |
| 3 | 95 ± 7 | 37% |
| 10 | 70 ± 5 | 53% |
| Data are presented as mean ± SEM. |
Table 2: Elevated Plus-Maze Test in Rats
| Dose (mg/kg, p.o.) | Time in Open Arms (seconds) | % Increase from Vehicle |
| Vehicle | 40 ± 5 | - |
| 1 | 65 ± 6 | 63% |
| 3 | 85 ± 8 | 113% |
| 10 | 100 ± 10 | 150% |
| Data are presented as mean ± SEM. |
Table 3: Social Interaction Test in Rats
| Dose (mg/kg, p.o.) | Social Interaction Time (seconds) | % Increase from Vehicle |
| Vehicle | 100 ± 12 | - |
| 3 | 145 ± 15 | 45% |
| 10 | 180 ± 20 | 80% |
| Data are presented as mean ± SEM. |
Table 4: Separation-Induced Vocalization in Guinea Pig Pups
| Dose (mg/kg, p.o.) | Number of Vocalizations | % Decrease from Vehicle |
| Vehicle | 250 ± 25 | - |
| 3 | 175 ± 20 | 30% |
| 10 | 100 ± 15 | 60% |
| Data are presented as mean ± SEM. |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Forced Swim Test (Rat)
This test is a widely used model to assess antidepressant-like activity.
Caption: Forced Swim Test Experimental Workflow.
Materials:
-
Cylindrical container (40 cm height, 20 cm diameter)
-
Water maintained at 25 ± 1°C
-
Video recording system
-
This compound, vehicle control
Procedure:
-
Habituation (Day 1): Gently place each rat individually into the cylinder filled with 30 cm of water for a 15-minute period. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Dosing (Day 2): 60 minutes prior to the test session, administer this compound or vehicle orally (p.o.).
-
Test Session (Day 2): Place the rat in the cylinder for a 5-minute test session. Record the entire session using a video camera.
-
Data Analysis: A trained observer, blind to the treatment conditions, should score the last 4 minutes of the test session for the duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing behaviors. The primary endpoint is the duration of immobility.
Elevated Plus-Maze Test (Rat)
This assay is a widely accepted model for assessing anxiolytic-like activity.
Caption: Elevated Plus-Maze Experimental Workflow.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated 50 cm)
-
Video tracking system
-
This compound, vehicle control
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Dosing: 60 minutes prior to testing, administer this compound or vehicle orally.
-
Test Session: Place the rat in the center of the maze, facing one of the open arms. Allow the rat to freely explore the maze for 5 minutes.
-
Data Analysis: Use a video tracking system to automatically record and analyze the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Social Interaction Test (Rat)
This test assesses anxiolytic-like activity by measuring the social behavior of rats in a novel environment.
Caption: Social Interaction Test Experimental Workflow.
Materials:
-
Open field arena (e.g., 60 x 60 x 30 cm)
-
Video recording system
-
This compound, vehicle control
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Dosing: 60 minutes prior to testing, administer this compound or vehicle orally to one rat of each pair. The other rat remains untreated.
-
Test Session: Place a pair of unfamiliar, weight-matched male rats into the open field arena for a 10-minute session.
-
Data Analysis: A trained observer, blind to the treatment conditions, should score the total duration of active social interactions, including sniffing, following, and grooming. An increase in social interaction time suggests an anxiolytic effect.
Separation-Induced Vocalization Test (Guinea Pig Pups)
This assay is used to evaluate anxiolytic-like activity by measuring the distress vocalizations of pups when separated from their mother.[1]
Caption: Separation-Induced Vocalization Experimental Workflow.
Materials:
-
Sound-attenuating chamber
-
Ultrasonic microphone and recording software
-
This compound, vehicle control
Procedure:
-
Dosing: 60 minutes prior to testing, administer this compound or vehicle orally to the guinea pig pups (7-9 days old).
-
Separation and Test Session: Separate a pup from its mother and littermates and place it individually into the sound-attenuating chamber.
-
Recording: Record the ultrasonic vocalizations for a 5-minute period.
-
Data Analysis: Count the total number of distress vocalizations emitted during the test session. A decrease in the number of vocalizations indicates an anxiolytic-like effect.[1]
Conclusion
This compound demonstrates a robust anxiolytic and antidepressant-like profile across a range of well-validated behavioral assays in rodents.[1] The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of MCHR1 antagonists for the treatment of anxiety and depressive disorders. The consistent dose-dependent effects of this compound in these models highlight its utility as a pharmacological tool for elucidating the role of the MCH system in emotional regulation.
References
- 1. Anxiolytic- and antidepressant-like profile of ATC0065 and this compound: nonpeptidic and orally active melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Orally Active Melanin‐Concentrating Hormone Receptor 1 Antagonist for the Potential Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATC0175 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATC0175 is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] The MCH1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain and implicated in the regulation of energy homeostasis, mood, and anxiety.[2] this compound has demonstrated anxiolytic and antidepressant-like effects in animal models.[1] This document provides a detailed protocol for a cell-based assay to characterize the antagonist activity of this compound on the MCH1 receptor by measuring intracellular calcium mobilization.
Principle of the Assay
The MCH1 receptor is coupled to both Gαi and Gαq G-proteins.[2][3] Activation of the Gαq pathway by the endogenous ligand, melanin-concentrating hormone (MCH), stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[3] This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye. In this assay, the ability of this compound to inhibit the MCH-induced calcium mobilization is measured, thus quantifying its antagonist potency.
MCH1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the MCH1 receptor.
Caption: MCH1 Receptor Gq-mediated signaling pathway leading to intracellular calcium release.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of this compound for various receptors. This data is essential for understanding its selectivity profile.
| Receptor | Assay Type | Parameter | Value (nM) | Reference |
| MCH1 | Antagonist Binding | IC50 | 13.5 | [2][3] |
| MCH2 | Antagonist Binding | IC50 | >10,000 | [2][3] |
| 5-HT1A | Binding Affinity | IC50 | 16.9 | [2][3] |
| 5-HT2B | Binding Affinity | IC50 | 9.66 | [2][3] |
Experimental Protocol: Calcium Mobilization Assay
This protocol is designed to determine the potency of this compound as an antagonist of the MCH1 receptor in a cell-based calcium mobilization assay.
Materials and Reagents
-
Cells: Human Embryonic Kidney (HEK293) cells stably expressing the human MCH1 receptor (or CHO cells stably expressing MCH1, or SH-SY5Y cells endogenously expressing MCH1).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for stable cell line maintenance.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or an equivalent calcium indicator.
-
Probenecid (B1678239): An anion-transport inhibitor to prevent dye leakage from cells (if necessary for the chosen cell line).
-
MCH (human): Melanin-concentrating hormone, the agonist.
-
This compound: The antagonist.
-
96-well, black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Experimental Workflow
The diagram below outlines the major steps of the experimental protocol.
Caption: Workflow for the this compound cell-based calcium mobilization assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count the MCH1 receptor-expressing cells.
-
Seed the cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 - 50,000 cells per well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in Assay Buffer according to the manufacturer's instructions. If required for your cell line, supplement the loading solution with probenecid (final concentration typically 2.5 mM).
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation (this compound):
-
Prepare serial dilutions of this compound in Assay Buffer at concentrations 2X the final desired concentrations.
-
After the dye loading incubation, gently wash the cells twice with 100 µL of Assay Buffer.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells. For control wells, add 50 µL of Assay Buffer (for agonist control) or a known antagonist (positive control).
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the MCH agonist solution in Assay Buffer at a concentration that is 2X the final EC80 concentration (the concentration that elicits 80% of the maximal response, to be determined in a separate agonist dose-response experiment).
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Program the instrument to automatically inject 50 µL of the MCH solution into each well.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in each well as a percentage of the control response (MCH alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Expected Results
In the presence of increasing concentrations of this compound, a dose-dependent inhibition of the MCH-induced calcium mobilization should be observed. The resulting sigmoidal curve will allow for the calculation of the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal response to MCH. This value can be used to quantify the antagonist potency of the compound at the MCH1 receptor.
Troubleshooting
-
Low Signal-to-Noise Ratio: Optimize cell seeding density, dye loading time, and temperature. Ensure the health and viability of the cells.
-
High Well-to-Well Variability: Ensure uniform cell seeding and precise pipetting. Check for edge effects on the plate and consider not using the outer wells.
-
No Response to Agonist: Confirm MCH1 receptor expression in the cells. Verify the activity and concentration of the MCH agonist. Ensure the calcium dye is not expired and was loaded correctly.
-
Incomplete Inhibition by this compound: Check the purity and concentration of the this compound stock solution. The compound may be a partial antagonist.
Disclaimer: This protocol provides a general guideline. Optimization of specific parameters such as cell number, dye concentration, and incubation times may be necessary for different cell lines and experimental conditions.
References
Application Notes and Protocols: ATC0175 for Intracerebroventricular Injection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ATC0175 is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH₁).[1][2] It has demonstrated anxiolytic and antidepressant-like effects in preclinical rodent models.[1][2] While this compound is orally active, direct administration into the central nervous system (CNS) via intracerebroventricular (ICV) injection can be a valuable research tool. ICV injection bypasses the blood-brain barrier, allowing for the direct assessment of the compound's effects on the brain.[3] This route of administration ensures that high concentrations of the drug reach the cerebrospinal fluid (CSF) and brain parenchyma, which can be crucial for elucidating its mechanism of action and potential therapeutic effects on neurological and psychiatric disorders.[3]
These application notes provide a comprehensive overview of this compound and a detailed protocol for its intracerebroventricular administration in a research setting.
This compound: Compound Information
| Property | Value | Reference |
| IUPAC Name | N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide | [1] |
| Molecular Formula | C₂₃H₂₅F₂N₅O | [1] |
| Molar Mass | 425.484 g/mol | [1] |
| CAS Number | 509118-03-0 | [1] |
| Mechanism of Action | Selective MCH₁ receptor antagonist | [1][2] |
| Additional Affinities | 5-HT₂B and 5-HT₁A receptors | [2] |
| Reported Activities | Anxiolytic, Antidepressant | [1][2] |
| Solubility | Soluble to 10 mM in DMSO and to 25 mM in ethanol |
Signaling Pathway of MCH₁ Receptor Antagonism by this compound
Caption: this compound blocks MCH from binding to its receptor, inhibiting downstream signaling.
Experimental Protocols
Preparation of this compound for Intracerebroventricular Injection
A critical aspect of ICV administration is the preparation of the drug solution to ensure it is sterile, pyrogen-free, and at an appropriate pH and osmolarity to avoid adverse reactions.
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline or artificial cerebrospinal fluid)
-
DMSO (if required for solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Determine the required concentration and volume. The final injection volume for mice is typically between 1-5 µL.[4][5][6]
-
Dissolve this compound. If necessary, first dissolve this compound in a minimal amount of DMSO. Further dilute with the sterile vehicle to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally below 1%) to avoid neurotoxicity.
-
Ensure sterility. Filter the final solution through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube.
-
Store appropriately. Prepare fresh on the day of the experiment or store at -20°C or -80°C for long-term stability, avoiding repeated freeze-thaw cycles.
Intracerebroventricular Injection Protocol (Mouse Model)
The following protocol describes a stereotaxic method for ICV injection into the lateral ventricles of a mouse. A free-hand method can also be used by experienced researchers.[7][8]
Materials:
-
Anesthetized mouse (e.g., C57BL/6, 6-8 weeks old)[4]
-
Stereotaxic frame[4]
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)[4]
-
Surgical tools (clippers, scalpel, forceps, cotton swabs)
-
Antiseptic solution (e.g., iodine and alcohol)[8]
-
Bupivacaine (local anesthetic)[4]
-
Micro-drill
-
Hamilton syringe (10 µL) with a 33-gauge needle[4]
-
Suturing material or tissue adhesive
-
Warming pad
Protocol:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance).[4]
-
Secure the mouse in the stereotaxic frame.
-
Shave the head and sterilize the surgical area with antiseptic solution.[4]
-
Administer a local anesthetic (e.g., bupivacaine) subcutaneously at the incision site.[4]
-
Make a midline incision to expose the skull.
-
-
Identification of Injection Site and Drilling:
-
Identify the bregma.
-
Determine the stereotaxic coordinates for the lateral ventricle. Typical coordinates for an adult mouse are: Anteroposterior (AP): -0.3 mm from bregma, Mediolateral (ML): ±1.0 mm from the midline, Dorsoventral (DV): -2.5 mm from the skull surface.[9] These coordinates may need to be optimized for the specific mouse strain and age.[9]
-
Drill a small burr hole at the determined coordinates, being careful not to damage the underlying dura mater.
-
-
Intracerebroventricular Injection:
-
Load the Hamilton syringe with the prepared this compound solution.
-
Slowly lower the needle through the burr hole to the target DV coordinate.
-
Inject the solution at a slow rate (e.g., 0.5-1 µL/min) to prevent a rapid increase in intracranial pressure.[4]
-
Leave the needle in place for an additional 2-5 minutes to minimize backflow upon retraction.[7][8]
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the incision or close it with tissue adhesive.
-
Remove the mouse from the stereotaxic frame and place it on a warming pad until it recovers from anesthesia.
-
Monitor the animal closely for any signs of distress or adverse reactions.
-
Experimental Workflow for ICV Injection of this compound
Caption: A stepwise workflow for the intracerebroventricular administration of this compound.
Hypothetical Preclinical Study Design
This table outlines a potential study design to evaluate the effects of ICV-administered this compound.
| Parameter | Description |
| Animal Model | Adult male C57BL/6 mice (8-10 weeks old) |
| Groups (n=10/group) | 1. Vehicle (aCSF) ICV |
| 2. This compound (Low Dose) ICV | |
| 3. This compound (High Dose) ICV | |
| Dosing Regimen | Single bilateral ICV injection |
| Injection Volume | 2 µL per ventricle |
| Behavioral Assays | Elevated Plus Maze (Anxiety) |
| Forced Swim Test (Depression) | |
| Open Field Test (Locomotor Activity) | |
| Timeline | Behavioral testing performed 30 minutes post-injection |
| Endpoint Analysis | Brain tissue collection for analysis of receptor occupancy or downstream signaling markers |
Conclusion
Intracerebroventricular injection of this compound is a powerful technique for investigating its direct effects on the central nervous system. The protocols and information provided herein offer a foundation for researchers to design and execute preclinical studies aimed at understanding the neurobiological functions of the MCH₁ receptor system and the therapeutic potential of its antagonists. Careful adherence to sterile surgical techniques and post-operative care is essential for the successful and ethical implementation of these experiments.
References
- 1. ATC-0175 - Wikipedia [en.wikipedia.org]
- 2. bio-techne.com [bio-techne.com]
- 3. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 4. Rodent intracerebroventricular AAV injections [protocols.io]
- 5. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 6. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 8. jove.com [jove.com]
- 9. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATC0175 Oral Gavage Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATC0175 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), demonstrating oral activity in preclinical models.[1] As a critical tool in studying the role of the MCH system in various physiological processes, including anxiety and depression, proper formulation and administration of this compound are paramount for obtaining reliable and reproducible in vivo data.[1] This document provides detailed application notes and protocols for the preparation of this compound for oral gavage in mice, addressing its physicochemical properties and ensuring safe and effective delivery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for appropriate formulation development.
| Property | Value | Source |
| Molecular Weight | 461.94 g/mol | [1][2] |
| Formula | C₂₃H₂₅F₂N₅O·HCl | [1] |
| Solubility | Soluble to 10 mM in DMSO. Soluble to 25 mM in ethanol. Insoluble in water. | [1][2][3] |
| Storage | Store at +4°C for short-term and -20°C for long-term. | [1][4][5] |
Recommended Vehicle for Oral Gavage
Given that this compound is insoluble in water, a suspension formulation is recommended for oral gavage. A commonly used, safe, and effective vehicle for water-insoluble compounds is an aqueous suspension containing carboxymethylcellulose (CMC) with a surfactant such as Tween 80 to aid in wetting and prevent aggregation of the compound.
Recommended Vehicle Composition:
-
0.5% (w/v) Carboxymethylcellulose (low viscosity)
-
0.1% (v/v) Tween 80 in sterile, purified water
This vehicle provides a uniform suspension, is well-tolerated by mice, and is unlikely to interfere with the absorption of the test compound.
Experimental Protocol: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a 1 mg/mL suspension of this compound. The concentration can be adjusted based on the desired dose and the dosing volume, which should not exceed 10 mL/kg body weight for mice.[6][7]
Materials:
-
This compound hydrochloride powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80
-
Sterile, purified water
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
-
Homogenizer (optional, for improved particle size reduction)
Procedure:
-
Vehicle Preparation (0.5% CMC, 0.1% Tween 80):
-
Heat approximately 80% of the final required volume of sterile water to 60-70°C.
-
Slowly add the required amount of CMC to the heated water while stirring vigorously with a magnetic stir bar to prevent clumping.
-
Continue stirring until the CMC is fully dispersed.
-
Allow the solution to cool to room temperature. The solution will become clear and viscous.
-
Add Tween 80 to the CMC solution to a final concentration of 0.1%.
-
Add sterile water to reach the final desired volume and mix thoroughly.
-
-
This compound Suspension Preparation (1 mg/mL):
-
Weigh the required amount of this compound hydrochloride powder.
-
Place the powder in a clean, dry mortar.
-
Add a small volume of the prepared vehicle to the mortar to form a paste.
-
Triturate the paste with the pestle until it is smooth and uniform. This step is crucial for breaking down any aggregates.
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the suspension to a volumetric flask.
-
Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the volumetric flask to ensure complete transfer of the compound.
-
Bring the suspension to the final desired volume with the vehicle.
-
Stir the final suspension continuously using a magnetic stir bar before and during dosing to ensure homogeneity. For a more uniform and stable suspension, homogenization may be employed.
-
Experimental Protocol: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (18-22 gauge, 1.5-2 inches long with a rounded tip for mice)[6]
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Restraint and Administration:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.[6][9]
-
Introduce the gavage needle into the mouth, passing it along the roof of the mouth and gently advancing it into the esophagus. The animal should swallow as the tube is passed.[6][10] Do not force the needle.
-
Once the needle is in place, slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
MCHR1 Signaling Pathway
This compound is an antagonist of the MCHR1 receptor, a G protein-coupled receptor (GPCR). MCHR1 couples to Gi and Gq proteins to modulate downstream signaling pathways. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates these cascades. As an antagonist, this compound blocks these effects.
Caption: MCHR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Oral Gavage Preparation
The following diagram illustrates the key steps in the preparation of this compound for oral gavage studies.
Caption: Workflow for this compound oral gavage preparation and administration.
References
- 1. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
Measuring the Brain Penetration of ATC0175: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATC0175 is a selective, non-peptide antagonist for the melanin-concentrating hormone receptor 1 (MCH1) with demonstrated anxiolytic and antidepressant-like effects in preclinical studies.[1] Efficacy in central nervous system (CNS) disorders necessitates sufficient penetration of the blood-brain barrier (BBB). This document provides a comprehensive guide with detailed protocols for assessing the brain penetration of this compound, encompassing in silico, in vitro, and in vivo methodologies. The presented workflows and hypothetical data serve as a practical framework for the characterization of CNS drug candidates.
Introduction
The blood-brain barrier is a formidable obstacle in CNS drug development, a highly selective barrier that protects the brain but also restricts the entry of most therapeutics.[2] For a CNS-acting compound like this compound, which targets the MCH1 receptor, quantifying its ability to cross the BBB is a critical step in its development. This involves determining the rate and extent of its accumulation in the brain. Key metrics for this assessment include the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), the latter being a more accurate predictor of target engagement.[3][4]
This application note details a tiered approach to evaluating the brain penetration of this compound, from initial computational predictions to definitive in vivo measurements.
In Silico Prediction of BBB Penetration
Before initiating resource-intensive experimental studies, in silico models can provide a preliminary assessment of a compound's likelihood to cross the BBB. These models are based on physicochemical properties that are known to influence brain penetration.
Key Physicochemical Properties for CNS Penetration:
| Property | Favorable Range | Hypothetical Value for this compound | Implication |
| Molecular Weight (Da) | < 500 | 425.48 | Favorable |
| LogP (Lipophilicity) | 1.5 - 2.5 | 2.1 | Favorable |
| Polar Surface Area (Ų) | < 70-90 | 68 | Favorable |
| Hydrogen Bond Donors | < 3 | 2 | Favorable |
| Hydrogen Bond Acceptors | < 7 | 5 | Favorable |
Protocol for In Silico Assessment:
-
Obtain the chemical structure of this compound.
-
Utilize computational software (e.g., MOE, Schrödinger Suite, online tools like SwissADME) to calculate the key physicochemical properties.
-
Compare the calculated values against established ranges for CNS-penetrant drugs.
-
Employ predictive models within the software to estimate LogBB (logarithm of the brain/blood concentration ratio) or other BBB penetration scores.
In Vitro Assessment of BBB Permeability
In vitro models offer a controlled environment to investigate the mechanisms of transport across a cell monolayer that mimics the BBB. These assays can determine passive permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3][4]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.[5]
Experimental Protocol for PAMPA-BBB:
-
Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) in an organic solvent to form an artificial membrane.[2]
-
Compound Preparation: Dissolve this compound in a phosphate-buffered saline (PBS) solution.
-
Assay Procedure:
-
Fill the donor wells of the PAMPA plate with the this compound solution.
-
Fill the acceptor wells with PBS.
-
Incubate the plate for 4-16 hours at room temperature.[2]
-
-
Quantification: Determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
MDCK-MDR1 Permeability Assay
This assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-gp efflux transporter. It is a widely used model to assess both passive permeability and active efflux.[3][4]
Experimental Protocol for MDCK-MDR1 Assay:
-
Cell Culture: Culture MDCK-MDR1 cells on permeable filter supports until a confluent monolayer is formed.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Add this compound to the apical (blood side) chamber.
-
Take samples from the basolateral (brain side) chamber at various time points (e.g., 30, 60, 90, 120 minutes).[2]
-
Quantify the concentration of this compound by LC-MS/MS.
-
-
Efflux Ratio Determination (Basolateral to Apical - B-A):
-
Add this compound to the basolateral chamber and sample from the apical chamber over time.
-
Calculate the apparent permeability (Papp) for both directions.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is a substrate for P-gp.[2]
-
Hypothetical In Vitro Data for this compound:
| Assay | Parameter | Result | Interpretation |
| PAMPA-BBB | Pe (10⁻⁶ cm/s) | 15.2 | High passive permeability |
| MDCK-MDR1 | Papp (A-B) (10⁻⁶ cm/s) | 8.5 | Moderate to high permeability |
| MDCK-MDR1 | Efflux Ratio | 1.2 | Not a significant P-gp substrate |
In Vivo Measurement of Brain Penetration
In vivo studies in animal models provide the most definitive data on the extent of brain penetration. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are key parameters determined from these studies.[3][4]
Experimental Protocol for In Vivo Brain Penetration Study:
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point).
-
Dosing: Administer this compound intravenously or orally.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours post-dose), anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to obtain plasma.
-
Brain Homogenization: Perfuse the brain with saline to remove remaining blood. Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Determination of Unbound Fractions:
-
Measure the fraction of this compound unbound to plasma proteins (fu,plasma) using equilibrium dialysis.
-
Measure the fraction of this compound unbound in brain homogenate (fu,brain) using brain slice or brain homogenate binding assays.
-
-
Calculations:
-
Kp = Total Brain Concentration / Total Plasma Concentration
-
Kp,uu = (Total Brain Concentration * fu,brain) / (Total Plasma Concentration * fu,plasma)
-
Hypothetical In Vivo Pharmacokinetic Data for this compound:
| Time (hr) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Kp |
| 0.5 | 250 | 150 | 0.60 |
| 1 | 180 | 126 | 0.70 |
| 2 | 100 | 80 | 0.80 |
| 4 | 45 | 40 | 0.89 |
| 6 | 20 | 19 | 0.95 |
Hypothetical Unbound Fraction and Kp,uu Data for this compound:
| Parameter | Value |
| fu,plasma | 0.05 |
| fu,brain | 0.10 |
| Kp,uu | 1.9 |
A Kp,uu value close to 1 suggests that the drug's free concentration is the same in the brain and plasma, indicating that passive diffusion is the primary mechanism of brain entry. A Kp,uu > 1 suggests active uptake, while a Kp,uu < 1 suggests active efflux.
Visualizations
Experimental Workflow for Assessing Brain Penetration
Caption: Tiered workflow for assessing this compound brain penetration.
Hypothetical MCH1 Receptor Signaling Pathway
Caption: Inhibition of MCH1 receptor signaling by this compound.
Conclusion
The comprehensive assessment of brain penetration is a cornerstone of CNS drug development. By following the outlined protocols, researchers can systematically evaluate the potential of this compound to reach its target in the brain. The combination of in silico, in vitro, and in vivo methods provides a robust dataset to inform on the progression of this compound as a potential therapeutic for CNS disorders. The hypothetical data presented herein illustrates the expected outcomes of such studies and underscores the importance of determining the unbound brain-to-plasma concentration ratio (Kp,uu) for a meaningful interpretation of CNS drug distribution.
References
- 1. ATC-0175 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ATC0175: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATC0175 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1), a G protein-coupled receptor implicated in the regulation of appetite, mood, and energy homeostasis. This document provides detailed application notes and protocols for the preclinical use of this compound, including supplier information, key technical data, and experimental procedures. The information is intended to guide researchers in pharmacology, neuroscience, and drug development in their investigation of the MCH1 receptor system.
Supplier and Purchasing Information
This compound is available from several commercial suppliers for research purposes. It is crucial to obtain a certificate of analysis (CoA) from the supplier to ensure the purity and identity of the compound.
Table 1: this compound Suppliers
| Supplier | Website |
| MedChemExpress | --INVALID-LINK-- |
| Selleck Chemicals | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- |
| Tocris Bioscience | --INVALID-LINK-- |
| APExBIO | --INVALID-LINK-- |
| Sigma-Aldrich | --INVALID-LINK-- |
Physicochemical and Pharmacological Properties
This compound is a non-peptide, orally active small molecule. Its key properties are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₅F₂N₅O |
| Molecular Weight | 425.48 g/mol |
| CAS Number | 509118-03-0 |
| Solubility | Soluble in DMSO and Ethanol |
Table 3: Pharmacological Profile of this compound
| Target | Assay | IC₅₀ |
| MCH1 Receptor | Radioligand Binding | 13.5 nM |
| MCH2 Receptor | Radioligand Binding | >10,000 nM |
| 5-HT₁A Receptor | Radioligand Binding | 16.9 nM |
| 5-HT₂B Receptor | Radioligand Binding | 9.66 nM |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the MCH1 receptor. The MCH1 receptor is a Gαi and Gαq coupled GPCR. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C, resulting in an increase in intracellular calcium (Ca²⁺) mobilization. By blocking the binding of MCH, this compound inhibits these downstream signaling events.
Experimental Protocols
The following are representative protocols for in vitro and in vivo studies involving this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro MCH1 Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the MCH1 receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human MCH1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂)
-
Radioligand (e.g., ¹²⁵I-MCH)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from HEK293-MCH1R cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of ¹²⁵I-MCH to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis.
In Vitro Calcium Mobilization Assay
This protocol measures the functional antagonist activity of this compound by assessing its ability to block MCH-induced intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing the MCH1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
MCH agonist
-
This compound stock solution (in DMSO)
-
Fluorescent plate reader with an injection system
Procedure:
-
Plate the MCH1R-expressing cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject the MCH agonist and immediately begin measuring the fluorescence intensity over time.
-
Calculate the inhibition of the MCH-induced calcium response by this compound to determine the IC₅₀.
In Vivo Rodent Model of Anxiety (Elevated Plus Maze)
This protocol describes the use of this compound to assess its anxiolytic effects in a standard rodent behavioral model.
Materials:
-
Adult male mice or rats
-
Elevated Plus Maze apparatus
-
This compound solution for oral or intraperitoneal administration
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Video tracking software
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle to the animals via the desired route (e.g., oral gavage).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), place the animal in the center of the Elevated Plus Maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Data Interpretation and Troubleshooting
-
Solubility: Ensure this compound is fully dissolved in the appropriate vehicle. Sonication may be required. For in vivo studies, prepare fresh solutions daily.
-
Specificity: While this compound is highly selective for the MCH1 receptor, its off-target effects on 5-HT₁A and 5-HT₂B receptors should be considered, especially at higher concentrations.
-
In Vivo Dosing: The optimal dose and route of administration for in vivo studies may vary depending on the animal model and the specific experimental question. A dose-response study is recommended.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. The information provided is based on publicly available data and should be used as a guide. Researchers are responsible for independently validating all experimental procedures.
Troubleshooting & Optimization
ATC0175 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ATC0175, focusing on its known solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and common laboratory solvents?
This compound is a highly hydrophobic molecule with limited aqueous solubility. Its solubility is significantly influenced by the solvent and pH. Below is a summary of its solubility in various common solvents at room temperature (25°C).
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
|---|---|---|---|
| Water (pH 7.4) | < 0.01 | < 0.02 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | < 0.02 | Practically insoluble. |
| DMSO | 50 | 105 | Recommended for stock solutions. |
| Ethanol (95%) | 5 | 10.5 | Moderately soluble. |
| Methanol | 2 | 4.2 | Slightly soluble. |
| Acetonitrile (B52724) | 1 | 2.1 | Slightly soluble. |
Note: The fictional molecular weight of this compound is assumed to be 475 g/mol .
Q2: My this compound is precipitating in the cell culture medium. What should I do?
Precipitation in aqueous media is a common issue with this compound. This is often due to the final concentration of the organic solvent (like DMSO) being too low to maintain solubility.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is between 0.1% and 0.5%. Exceeding 0.5% may cause cellular toxicity, while lower concentrations may not be sufficient to keep this compound in solution.
-
Use a Carrier Protein: Incorporating a carrier protein, such as bovine serum albumin (BSA) at 0.1% w/v, in your assay buffer or medium can help stabilize this compound and prevent precipitation.
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound. Prepare them fresh from a DMSO stock solution immediately before each experiment.
-
Lower the Working Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
Q3: What is the recommended protocol for preparing a high-concentration stock solution of this compound?
Due to its poor aqueous solubility, a high-concentration stock solution should be prepared in 100% DMSO.
Protocol for Preparing a 50 mM Stock Solution:
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 50 mM solution, you would need 23.75 mg.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the solution for 2-3 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Sterilize: Sterilize the solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.
Q4: What formulation strategies can improve the delivery of this compound for in vivo experiments?
For in vivo studies, improving the solubility and bioavailability of this compound is critical. Several formulation strategies can be employed, each with its own advantages.
Table 2: Comparison of In Vivo Formulation Strategies for this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Co-solvent System | A mixture of solvents, e.g., DMSO, PEG400, and saline. | Simple to prepare. | Potential for precipitation upon injection; solvent toxicity. |
| Cyclodextrin (B1172386) Complex | Encapsulating this compound within a cyclodextrin molecule (e.g., HP-β-CD). | Increases aqueous solubility; reduces toxicity. | Limited drug loading capacity. |
| Liposomal Formulation | Encapsulating this compound within lipid vesicles. | High drug loading; potential for targeted delivery. | More complex to prepare and characterize. |
| Nanoparticle Suspension | Milling this compound into nanosized particles, often stabilized with surfactants. | Increased surface area enhances dissolution rate. | Requires specialized equipment; potential for particle aggregation. |
Q5: What is the target and signaling pathway of this compound?
This compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a key downstream effector of the Growth Factor Y Receptor (GFYR). By inhibiting TKX, this compound blocks the phosphorylation of downstream substrates, leading to an anti-proliferative effect in cancer cells overexpressing GFYR.
Caption: this compound signaling pathway inhibiting the GFYR-TKX axis.
Troubleshooting Guides
Guide 1: Resolving In Vitro Precipitation Issues
Use this workflow to troubleshoot this compound precipitation during your in vitro experiments.
Caption: Workflow for troubleshooting this compound precipitation in experiments.
Guide 2: Experimental Protocol for Solubility Assessment
This protocol details a method for determining the thermodynamic solubility of this compound in a buffer of interest (e.g., PBS, pH 7.4).
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
1.5 mL microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Centrifuge
-
HPLC system with a C18 column
Methodology:
-
Prepare Supersaturated Solution: Add an excess amount of this compound powder (e.g., 1 mg) to 1 mL of PBS in a microcentrifuge tube. This ensures that undissolved solid remains.
-
Equilibrate: Tightly cap the tube and place it in a thermomixer set to 25°C and 1000 RPM. Allow the suspension to equilibrate for 24 hours. This ensures the solution reaches thermodynamic equilibrium.
-
Separate Phases: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a 50:50 mixture of acetonitrile and water to prevent precipitation and to bring the concentration within the quantifiable range of the HPLC standard curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound. Compare the result against a standard curve prepared from an this compound stock solution in DMSO.
Technical Support Center: Improving the In Vivo Bioavailability of ATC0175
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the in vivo bioavailability of ATC0175, a selective, non-peptide MCH1 receptor antagonist.[1] While this compound is known to be orally active, optimizing its bioavailability is crucial for consistent and effective preclinical and clinical outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability important?
A1: ATC-0175 is a selective, non-peptide antagonist for the melanin-concentrating hormone receptor 1 (MCH1).[1] It has demonstrated anxiolytic and antidepressant-like effects in animal studies, making it a compound of interest for neurological and psychiatric research.[1] Bioavailability, which is the proportion of a drug that enters the systemic circulation and is able to have an active effect, is a critical pharmacokinetic parameter.[2] For an orally administered drug like this compound, poor bioavailability can lead to high variability in experimental results, reduced efficacy, and the need for higher doses, which can increase the risk of off-target effects.[3]
Q2: What are the potential reasons for the low bioavailability of this compound?
A2: While specific data for this compound is limited, common reasons for low bioavailability of orally administered small molecules include:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[2][4][5]
-
Low membrane permeability: The drug may not be able to efficiently cross the intestinal epithelium to enter the bloodstream.[3]
-
First-pass metabolism: The drug may be extensively metabolized in the liver and/or the gut wall before it reaches systemic circulation.[3][6]
-
Efflux by transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein.
Q3: What are the general strategies to improve the oral bioavailability of a compound like this compound?
A3: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][7][8] The choice of strategy depends on the specific physicochemical properties of the compound. Key approaches are summarized in the table below.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High variability in plasma concentrations of this compound across subjects. | Poor dissolution and/or absorption of the formulation. | 1. Assess Formulation Dissolution: Perform in vitro dissolution testing of your current formulation under different pH conditions simulating the gastrointestinal tract. 2. Particle Size Analysis: If using a crystalline form, analyze the particle size distribution. Consider particle size reduction techniques. 3. Evaluate a Solubilization Strategy: Test the solubility of this compound with various excipients, such as surfactants, co-solvents, or cyclodextrins.[4][7] |
| Low Cmax and AUC of this compound after oral administration. | Poor solubility, low permeability, or significant first-pass metabolism. | 1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.[9] 2. Microsomal Stability Assay: Evaluate the metabolic stability of this compound in liver microsomes to estimate the extent of first-pass metabolism.[9] 3. Formulation Enhancement: Based on the findings, select an appropriate bioavailability enhancement strategy from the table below. For example, if permeability is low, consider permeation enhancers or lipid-based formulations.[3][7] |
| No significant improvement in bioavailability with a chosen formulation. | The selected strategy may not be optimal for this compound's properties. | 1. Re-evaluate Physicochemical Properties: Conduct a thorough characterization of this compound's solubility, lipophilicity (LogP), and pKa. 2. Combinatorial Approach: Consider combining different strategies, for example, particle size reduction with a lipid-based formulation. 3. Alternative Delivery Systems: Explore more advanced delivery systems like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs).[7][8] |
Data Presentation: Strategies for Bioavailability Enhancement
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Increasing the surface area of the drug particles to enhance dissolution rate.[7][10] | Simple and cost-effective. | May not be sufficient for very poorly soluble compounds; risk of particle aggregation. |
| Solid Dispersions | Dispersing the drug in a solid matrix, often a polymer, to improve solubility and dissolution.[2][4] | Can significantly increase solubility and dissolution rate. | Potential for physical instability (recrystallization) of the amorphous drug. |
| Lipid-Based Formulations | Dissolving the drug in lipids, surfactants, and co-solvents. Includes emulsions and self-emulsifying drug delivery systems (SEDDS).[3][7] | Can improve solubility, enhance lymphatic transport (bypassing the liver), and reduce food effects.[7] | Can be complex to formulate and may have stability issues. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes that increase the drug's solubility.[7][8] | Can significantly enhance solubility and dissolution. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Nanotechnology | Reducing drug particle size to the nanometer range (nanosuspensions, solid lipid nanoparticles).[8] | Large surface area for dissolution; potential for altered absorption pathways. | Can be challenging to manufacture and scale up. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure: a. Place a known amount of the this compound formulation in the dissolution vessel containing the test medium at 37°C ± 0.5°C. b. Rotate the paddle at a specified speed (e.g., 50 rpm). c. At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium. d. Replace the withdrawn volume with fresh medium. e. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).
-
Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS).
-
Procedure: a. Add the this compound solution to the apical (A) side of the monolayer. b. At various time points, collect samples from the basolateral (B) side. c. To assess efflux, add the this compound solution to the basolateral side and collect samples from the apical side. d. Analyze the concentration of this compound in the samples.
-
Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Experimental workflow for selecting a bioavailability enhancement strategy.
Caption: Postulated signaling pathway of the MCH1 receptor and the antagonistic action of this compound.
References
- 1. ATC-0175 - Wikipedia [en.wikipedia.org]
- 2. erpublications.com [erpublications.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
ATC0175 degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of ATC0175 in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This compound Degradation
While specific forced degradation studies for this compound are not publicly available, understanding potential degradation pathways is crucial for experimental success. As a quinazoline (B50416) derivative, this compound may be susceptible to certain degradation mechanisms. Monitoring for potential degradation is recommended, especially when developing stability-indicating analytical methods.
Potential Degradation Pathways for Quinazoline Derivatives:
-
Hydrolysis: The amide bond in the this compound structure could be susceptible to hydrolysis under strongly acidic or basic conditions. This would lead to the cleavage of the molecule.
-
Oxidation: The quinazoline ring and other electron-rich moieties could be prone to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
-
Photodegradation: Exposure to UV or high-intensity light may lead to the degradation of the compound. It is recommended to protect this compound solutions from light.
Troubleshooting Common Degradation-Related Issues:
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time in solution | Degradation due to improper storage (e.g., exposure to light, wrong temperature, repeated freeze-thaw cycles). | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at the recommended temperature and protect from light. Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | Analyze a freshly prepared standard of this compound to confirm its retention time. If new peaks are present in older samples, it is likely due to degradation. Consider performing a preliminary stability study under your experimental conditions (e.g., incubating the compound in your experimental buffer at the relevant temperature for the duration of the assay). |
| Inconsistent experimental results | Variability in the quality of the this compound stock solution due to degradation. | Always use a consistent source and lot of this compound. Prepare and store stock solutions under validated conditions. Qualify new batches of the compound to ensure consistent performance. |
Storage Conditions
Proper storage of this compound is critical to maintain its integrity and activity. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Additional Notes |
| Short-term | 0 - 4°C[1] | Days to weeks[1] | Keep dry and dark.[1] |
| Long-term | -20°C[1] | Months to years[1] | Keep dry and dark.[1] |
Table 2: Storage Conditions for this compound Stock Solutions
| Solvent | Temperature | Duration | Additional Notes |
| DMSO | -20°C | Several months | Store in sealed, cool, and dry conditions. For higher solubility, the tube can be warmed to 37°C and sonicated. |
| Ethanol | -20°C | Several months | Store in sealed, cool, and dry conditions. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO and ethanol.[2] For a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound powder in the required volume of DMSO. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[2]
2. Is this compound stable during shipping?
This compound is shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping and time spent in Customs.[1]
3. What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[3] It binds to the MCH1 receptor and blocks the signaling cascade initiated by its natural ligand, melanin-concentrating hormone (MCH).[4]
4. What are the downstream signaling pathways affected by this compound?
The MCH1 receptor is a G-protein coupled receptor (GPCR) that couples to both Gq and Gi proteins. By antagonizing the MCH1 receptor, this compound inhibits the downstream signaling pathways, which include:
-
Gq-mediated pathway: Inhibition of phospholipase C (PLC) activation, leading to a decrease in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately a reduction in intracellular calcium mobilization.
-
Gi-mediated pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
5. Are there any off-target effects of this compound I should be aware of?
While this compound is highly selective for the MCH1 receptor, some studies have shown that it may also have some affinity for serotonin (B10506) receptors, specifically 5-HT1A and 5-HT2B. Researchers should consider these potential off-target effects when interpreting their data.
Visualizations
Signaling Pathway of MCH1 Receptor and Inhibition by this compound
Caption: MCH1 receptor signaling and its inhibition by this compound.
General Experimental Workflow for a Cell-Based Assay with this compound
Caption: General workflow for an in vitro this compound experiment.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent results with this compound.
References
Technical Support Center: Minimizing Off-Target Activity of ATC0175
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target activity of ATC0175, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-targets?
This compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). While it is potent and selective for MCH1, it also displays affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B, which are considered its primary off-targets.
Q2: Why is it crucial to minimize the off-target activity of this compound in my experiments?
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
Potential off-target effects of this compound may manifest as:
-
Inconsistent results: Discrepancies between your findings and previously published data on MCH1 inhibition.
-
Unexpected phenotypes: Observing cellular or physiological effects that are not consistent with the known signaling pathways of MCH1.
-
Dose-response discrepancies: A lack of a clear dose-response relationship, or observing effects at concentrations significantly different from the reported IC50 for MCH1.
Q4: What are the primary strategies to minimize this compound off-target activity?
To minimize off-target effects, a multi-faceted approach is recommended:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging off-targets.
-
Employ Orthogonal Validation: Use structurally and mechanistically different MCH1 antagonists to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.
-
Utilize Genetic Validation: Employ techniques like CRISPR/Cas9 or siRNA to knock down the MCH1 receptor. If the phenotype persists in the absence of the primary target, it is likely due to an off-target effect.
-
Perform Target Engagement Assays: Directly measure the binding of this compound to MCH1 and its off-targets in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Observed phenotype is inconsistent with known MCH1 function. | Off-target engagement of 5-HT1A or 5-HT2B receptors. | 1. Perform a dose-response experiment to determine if the effect is observed at concentrations consistent with this compound's affinity for its off-targets. 2. Use a selective 5-HT1A or 5-HT2B antagonist in conjunction with this compound to see if the phenotype is rescued. 3. Genetically knock down MCH1 and repeat the experiment. | 1. A clearer understanding of which receptor is responsible for the observed phenotype. 2. Confirmation of on-target versus off-target effects. |
| High cellular toxicity observed at effective concentrations of this compound. | Off-target effects leading to cellular stress or apoptosis. | 1. Lower the concentration of this compound to the minimal effective dose for MCH1 inhibition. 2. Test the toxicity of this compound in a cell line that does not express MCH1 but does express the off-target receptors. | Identification of a therapeutic window where on-target effects are maximized and off-target toxicity is minimized. |
| Difficulty replicating results from other studies using this compound. | Variations in experimental conditions affecting inhibitor potency and selectivity. | 1. Carefully review and standardize experimental protocols, including cell lines, passage numbers, and media components. 2. Confirm the identity and purity of the this compound compound. 3. Perform a target engagement assay to confirm this compound is binding to MCH1 in your system. | Improved reproducibility and confidence in experimental findings. |
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound for its primary target and known off-targets. Lower IC50 values indicate higher potency.
| Target | IC50 (nM) | Receptor Type |
| MCH1 | 13.5 | G-protein coupled receptor (GPCR) |
| 5-HT2B | 9.66 | G-protein coupled receptor (GPCR) |
| 5-HT1A | 16.9 | G-protein coupled receptor (GPCR) |
| MCH2 | >10,000 | G-protein coupled receptor (GPCR) |
Data sourced from Tocris Bioscience.
Experimental Protocols
Radioligand Binding Assay for MCH1 Receptor
Objective: To determine the binding affinity of this compound for the MCH1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the MCH1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a constant concentration of a suitable MCH1 radioligand (e.g., [125I]-MCH), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a non-radiolabeled MCH1 agonist or antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein(s) in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with either vehicle control or varying concentrations of this compound for a specified duration (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (MCH1, 5-HT1A, or 5-HT2B) in the soluble fraction using Western blotting or another sensitive protein detection method.
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: MCH1 Receptor Signaling and this compound Inhibition.
Caption: Off-target signaling of this compound via 5-HT receptors.
Caption: Workflow for validating this compound on-target effects.
ATC0175 Technical Support Center: Troubleshooting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during experiments with ATC0175, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This guide addresses common issues related to the compound's physicochemical properties, its known off-target activities, and general experimental variability.
Frequently Asked Questions (FAQs)
Q1: Why am I observing no effect or a lower than expected potency of this compound in my assay?
A1: This could be due to several factors related to compound handling and experimental setup:
-
Solubility Issues: this compound is practically insoluble in water. Ensure it is fully dissolved in a suitable organic solvent like DMSO or ethanol (B145695) before preparing your final dilutions in aqueous buffer. Precipitates, even if not visible, can significantly lower the effective concentration.
-
Compound Stability: While many compounds are stable in DMSO for extended periods, repeated freeze-thaw cycles can lead to degradation. It is recommended to aliquot stock solutions and minimize the number of times a stock is thawed. For aqueous solutions, it is best to prepare them fresh for each experiment.
-
Incorrect Concentration: Verify the calculations for your dilutions and ensure the accuracy of your pipetting.
-
Cell System Viability: Confirm that the cells used in your assay are healthy and that the MCHR1 receptor is expressed at sufficient levels.
-
Assay Sensitivity: The dynamic range of your assay may not be suitable for detecting the effects of this compound. Consider optimizing assay parameters such as incubation time, cell number, or substrate concentration.
Q2: I am observing an unexpected biological response that doesn't seem to be mediated by MCHR1. What could be the cause?
A2: this compound has known off-target activities that can lead to unexpected pharmacological effects. It exhibits affinity for serotonin (B10506) receptors, specifically as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2B receptor.[1] These interactions can result in observable effects, particularly in systems with high expression of these receptors. For instance, activation of 5-HT1A receptors can lead to paradoxical anxiogenic responses under certain conditions.[2][3]
Q3: My in vivo study with this compound is showing inconsistent results between animals. What are the potential sources of this variability?
A3: In vivo experiments can be influenced by numerous factors:
-
Compound Formulation and Administration: Due to its poor water solubility, the formulation of this compound for in vivo use is critical. Inconsistent suspension or improper administration can lead to variable bioavailability.
-
Animal-to-Animal Variability: Physiological differences between individual animals, such as metabolism rates, can affect drug response.
-
Off-Target Effects in a Complex System: The off-target activities of this compound at serotonergic receptors can contribute to complex and variable behavioral or physiological readouts in a whole-animal system.
-
Methodological Consistency: Ensure that all experimental procedures, including animal handling, dosing, and data collection, are performed consistently across all subjects.
Q4: Are there any known liabilities associated with MCHR1 antagonists that I should be aware of?
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate in stock or working solutions. | Compound concentration exceeds its solubility limit in the chosen solvent or buffer. | Prepare stock solutions in 100% DMSO or ethanol. For working solutions, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed the recommended percentage for your cell type. Sonication may aid in initial dissolution. Prepare aqueous solutions fresh before each experiment. |
| Inconsistent results despite no visible precipitate. | Micro-precipitation is occurring in the aqueous assay buffer. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer if your experimental system allows. |
Issue 2: Unexpected Off-Target Effects
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent or paradoxical results in behavioral studies (e.g., anxiety models). | This compound's partial agonism at 5-HT1A receptors. | Include control experiments using selective 5-HT1A agonists/antagonists to dissect the contribution of this off-target activity. Consider using a different MCHR1 antagonist with a cleaner off-target profile if available. |
| Unexpected cardiovascular effects in vivo. | Potential interaction with 5-HT2B receptors, which are known to be involved in cardiovascular function.[5] | Monitor cardiovascular parameters (e.g., heart rate, blood pressure) in in vivo studies. Use a selective 5-HT2B antagonist as a control to investigate this possibility. |
| Unexplained changes in cell signaling pathways not typically associated with MCHR1. | Activation or inhibition of signaling cascades downstream of 5-HT1A or 5-HT2B receptors. | Profile the effects of this compound in cell lines with and without the expression of MCHR1, 5-HT1A, and 5-HT2B receptors to isolate the on- and off-target effects. |
Quantitative Data Summary
| Target | This compound Activity | IC50 / Ki | Reference |
| MCHR1 | Antagonist | 13.5 nM | [1] |
| MCHR2 | - | >10,000 nM | [1] |
| 5-HT1A | Partial Agonist | 16.9 nM | [1] |
| 5-HT2B | Antagonist | 9.66 nM | [1] |
Experimental Protocols
General Protocol for a Cell-Based MCHR1 Functional Assay (Calcium Mobilization)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Culture: Culture cells expressing human MCHR1 (e.g., CHO or HEK293 cells) in appropriate media.
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Calcium Indicator Dye Loading:
-
Remove cell culture medium and wash cells with assay buffer.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Antagonist Incubation: Add the diluted this compound solutions to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a known MCHR1 agonist (e.g., MCH) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for calcium flux assays (e.g., FLIPR or FlexStation).
-
Data Analysis: Calculate the antagonist effect by measuring the inhibition of the agonist-induced calcium signal. Determine the IC50 value of this compound from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: this compound on- and off-target signaling pathways.
References
- 1. Functional consequences of a rare human serotonergic 5-HT1A receptor variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of Adult 5-HT1A Autoreceptors Results in a Paradoxical Anxiogenic Response to Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.aku.edu [scholars.aku.edu]
- 4. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches | MDPI [mdpi.com]
- 5. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: ATC0175 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using ATC0175. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary and secondary targets?
A1: this compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] It has been investigated for its potential anxiolytic and antidepressant effects.[1][2] In addition to its high affinity for MCH1, this compound also displays significant affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B.[2][3][4]
Q2: What are the reported binding affinities (IC50) for this compound at its known targets?
A2: The inhibitory concentrations (IC50) for this compound vary depending on the target receptor. The table below summarizes the reported values.
Q3: What are the most common assays used to determine the dose-response curve for this compound?
A3: The most common assays for determining the potency and efficacy of this compound involve cell-based functional assays that measure the downstream signaling of its target receptors. These include:
-
For MCH1 (a Gαi/q-coupled GPCR):
-
Calcium mobilization assays to measure Gαq-mediated signaling.
-
cAMP assays to measure Gαi-mediated inhibition of adenylyl cyclase.
-
Radioligand binding assays to determine binding affinity.
-
-
For 5-HT1A (a Gαi-coupled GPCR):
-
cAMP assays.
-
Membrane potential assays using G-protein-activated inwardly rectifying K+ (GIRK) channels.[5]
-
-
For 5-HT2B (a Gαq-coupled GPCR):
-
Inositol phosphate (B84403) (IP1) accumulation assays.[6]
-
Calcium mobilization assays.[7]
-
Q4: What should I consider regarding the solubility and stability of this compound in my experiments?
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target Receptor | Reported IC50 (nM) | Reference |
| MCH1 | 13.5 | [2][3][4] |
| MCH2 | >10,000 | [2][3][4] |
| 5-HT1A | 16.9 | [2][3][4] |
| 5-HT2B | 9.66 | [2][3][4] |
Experimental Protocols
This section provides generalized methodologies for key experiments to generate a dose-response curve for this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: MCH1 Receptor Antagonist Assay (Calcium Mobilization)
This protocol outlines a cell-based functional assay to determine the IC50 of this compound by measuring its ability to inhibit MCH-induced calcium mobilization in cells expressing the MCH1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MCH1 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Melanin-concentrating hormone (MCH) peptide (agonist).
-
This compound.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the MCH1-expressing cells into the microplates at an optimized density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an MCH agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Using the fluorescence plate reader's injector, add the MCH solution to the wells.
-
Measure the fluorescence intensity before and after agonist addition in real-time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol 2: 5-HT1A Receptor Antagonist Assay (cAMP Measurement)
This protocol describes how to measure the ability of this compound to antagonize the 5-HT1A receptor-mediated inhibition of cAMP production.
Materials:
-
HEK293 or other suitable cells expressing the human 5-HT1A receptor.
-
Assay buffer or serum-free medium.
-
5-HT (serotonin) as the agonist.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
White, opaque 96-well or 384-well microplates.
Procedure:
-
Cell Plating: Seed the 5-HT1A-expressing cells into the microplates and grow to near confluency.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the this compound dilutions for 15-30 minutes.
-
-
Agonist and Forskolin Stimulation:
-
Add a fixed concentration of 5-HT (e.g., EC80) and a fixed concentration of forskolin to all wells (except for the basal control). Forskolin is used to stimulate cAMP production, which is then inhibited by the activated 5-HT1A receptor.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell numbers, pipetting errors, or uneven dye loading.
-
Solution:
-
Ensure a single-cell suspension before plating and optimize cell seeding density.
-
Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
Ensure complete removal of media before and after dye loading and washing steps.
-
Issue 2: No or very weak response to the agonist.
-
Possible Cause: Low receptor expression, inactive agonist, or problems with the detection system.
-
Solution:
-
Verify the expression of the target receptor in your cell line (e.g., via qPCR or western blot).
-
Use a fresh, validated batch of the agonist and perform a dose-response curve to confirm its activity.
-
Check the settings and functionality of your plate reader and ensure the reagents for the detection kit are within their expiry date.
-
Issue 3: The dose-response curve does not fit a sigmoidal model well.
-
Possible Cause: Incorrect concentration range, compound precipitation, or complex pharmacology (e.g., partial agonism/antagonism).
-
Solution:
-
Widen the range of this compound concentrations tested, ensuring you have points that define both the top and bottom plateaus of the curve.
-
Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If observed, you may need to adjust the solvent or the highest concentration tested.
-
Consider if this compound might be acting as a partial antagonist, which can result in a curve that does not reach full inhibition.
-
Issue 4: Unexpected results or a biphasic dose-response curve.
-
Possible Cause: Off-target effects of this compound, especially at higher concentrations, due to its activity at 5-HT1A and 5-HT2B receptors.
-
Solution:
-
If your cell line endogenously expresses other serotonin receptors, consider using a cell line with a cleaner background or using selective antagonists for the other receptors to isolate the effect on your target of interest.
-
Carefully analyze the dose-response data and consider if a more complex model is needed to fit the data.
-
Visualizations
Caption: Signaling pathways of this compound target receptors.
Caption: Generalized experimental workflow for an antagonist assay.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. graphpad.com [graphpad.com]
- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ATC0175 In Vivo Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo experiments involving ATC0175, a selective melanin-concentrating hormone receptor 1 (MCH1) antagonist. The following guides and frequently asked questions (FAQs) address common issues that may be encountered during preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Formulation and Administration
Question: I am observing inconsistent results or a lack of efficacy with this compound administered orally. What could be the issue?
Answer: Inconsistent results or lack of efficacy with orally administered this compound can stem from several factors related to its formulation and administration. This compound is a hydrochloride salt and its solubility and stability in the dosing vehicle are critical for consistent exposure.
Troubleshooting Steps:
-
Vehicle Selection: For oral gavage in rodents, a common vehicle for compounds like this compound is an aqueous suspension. A typical formulation might involve suspending the compound in water with a small percentage of a suspending agent (e.g., 0.5% methylcellulose (B11928114) or carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80) to ensure a uniform and stable suspension.
-
Formulation Preparation: Ensure the compound is finely ground to a uniform particle size before suspension. Use a sonicator or homogenizer to create a homogenous suspension. It is crucial to ensure the suspension is well-mixed immediately before each animal is dosed to prevent settling of the compound.
-
Dose Volume: The volume administered should be appropriate for the size of the animal to avoid gastrointestinal distress. For mice, a typical oral gavage volume is 5-10 mL/kg, while for rats it is 5 mL/kg.
-
Alternative Routes: If oral bioavailability is a concern, consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection. However, be aware that this will alter the pharmacokinetic profile of the compound.
Unexpected Behavioral Outcomes
Question: My animals are showing unexpected sedative or hyperactive effects after this compound administration. Why is this happening?
Answer: While this compound has been reported to be free of sedative or ataxic side effects at effective doses, unexpected changes in locomotor activity can occur and may be related to the dose, off-target effects, or experimental conditions.[1]
Troubleshooting Steps:
-
Dose-Response Evaluation: You may be operating at a dose that is too high. Conduct a thorough dose-response study to identify a therapeutic window where the desired anxiolytic or antidepressant-like effects are observed without confounding locomotor effects.
-
Off-Target Activity: this compound has known affinities for serotonin (B10506) receptors, specifically 5-HT1A and 5-HT2B.[1] These receptors are known to modulate locomotor activity. The observed effects could be a result of engagement with these off-target receptors, especially at higher doses.
-
Control for Environmental Stressors: "Hidden variables" in the experimental environment can significantly impact animal behavior.[2] Ensure that lighting, noise levels, and handling procedures are consistent across all experimental groups. Acclimatize animals to the testing room and equipment to minimize stress-induced behavioral changes.
-
Locomotor Activity Assessment: Always include a specific test for locomotor activity, such as the open field test, to dissect the specific effects of this compound on activity from its effects on anxiety or depression-like behaviors.
Logical Relationship for Troubleshooting Unexpected Behavioral Effects
Caption: Troubleshooting workflow for unexpected behavioral outcomes.
Question: I am not observing the expected anxiolytic or antidepressant-like effects of this compound in my behavioral models. What should I check?
Answer: A lack of efficacy can be due to a variety of factors, ranging from insufficient drug exposure to issues with the behavioral assay itself.
Troubleshooting Steps:
-
Inadequate Drug Exposure:
-
Pharmacokinetics: The oral bioavailability of this compound in rodents has not been extensively published. It is possible that the compound has low oral bioavailability, leading to insufficient brain concentrations. Consider conducting a pilot pharmacokinetic study to measure plasma and brain levels of this compound.
-
CNS Penetration: For central nervous system (CNS) targets, adequate brain penetration is crucial. While this compound is designed to be orally active and CNS-penetrant, its brain-to-plasma ratio (Kp,uu) may vary between species and individuals.
-
-
Suboptimal Dosing:
-
Dose Range: Based on published literature, effective oral doses for antidepressant-like effects in rats are in the range of 1-10 mg/kg.[1] For anxiolytic-like effects, similar or slightly higher doses may be required. Ensure your selected dose falls within this range and consider performing a dose-response study.
-
-
Behavioral Assay Sensitivity:
-
Positive Controls: Always include a well-characterized positive control (e.g., a known anxiolytic like diazepam for the elevated plus-maze or an antidepressant like fluoxetine (B1211875) for the forced swim test) to validate your assay.
-
Animal Strain and Sex: The behavioral response to pharmacological agents can vary significantly between different rodent strains and sexes. Ensure you are using an appropriate and consistent animal model.
-
Protocol Adherence: Minor variations in the execution of behavioral protocols can lead to significant variability in the results. Ensure strict adherence to a standardized protocol.
-
Experimental Workflow for Investigating Lack of Efficacy
Caption: A stepwise approach to troubleshooting lack of efficacy.
Potential for Cardiotoxicity
Question: I have observed unexpected mortality in my animal cohort. Could this be related to this compound?
Answer: Unexpected animal death is a serious concern. While there are many potential causes, cardiotoxicity is a known risk for the class of MCH1 receptor antagonists due to off-target inhibition of the hERG potassium channel.
Troubleshooting Steps:
-
Review Dosing and Animal Health: Rule out other potential causes of mortality, such as gavage-related injury, underlying health issues in the animal colony, or incorrect dose calculations. A thorough necropsy by a qualified veterinarian is recommended.
-
hERG Channel Affinity: The affinity of this compound for the hERG channel has not been widely published. However, it is a critical parameter to assess the risk of drug-induced QT prolongation, which can lead to fatal arrhythmias. If you have access to in vitro safety pharmacology assays, determining the IC50 of this compound for the hERG channel is highly recommended.
-
Consider Therapeutic Index: The ratio of the toxic dose to the effective dose (therapeutic index) is a crucial safety parameter. If the effective dose for your behavioral paradigm is close to a dose that causes adverse effects, the therapeutic window may be narrow.
-
Literature on Similar Compounds: Review literature on other quinazoline-based MCH1 antagonists for any reported cardiotoxicity or unexpected mortality.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human MCHR1 | Radioligand Binding | 7.23 ± 0.59 | [1] |
| Human MCHR1 | [³⁵S]GTPγS Binding | 13.5 ± 0.78 | [1] |
Table 2: Effective Oral Doses of this compound in Rodent Behavioral Models
| Behavioral Model | Species | Effect | Effective Dose Range (mg/kg) | Reference |
| Forced Swim Test | Rat | Antidepressant-like | 1 - 10 | [1] |
| Stress-Induced Hyperthermia | Mouse | Anxiolytic-like | Not specified | [1] |
| Elevated Plus-Maze (Swim Stress) | Rat | Anxiolytic-like | Not specified | [1] |
| Social Interaction Test | Rat | Anxiolytic-like | Not specified | [1] |
| Separation-Induced Vocalizations | Guinea Pig | Anxiolytic-like | Not specified | [1] |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiolytic-like Activity
This protocol is adapted from standard procedures and can be used to assess the anxiolytic-like effects of this compound.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
Animals: Male rats or mice are commonly used. Animals should be singly housed for a period before testing and habituated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound orally (e.g., 1-10 mg/kg) or via the desired route at a predetermined time before testing (e.g., 30-60 minutes). A vehicle control group and a positive control group (e.g., diazepam) should be included.
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Forced Swim Test (FST) for Antidepressant-like Activity
This protocol is a widely used screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its hind paws or escaping.
-
Animals: Male mice or rats are typically used.
-
Drug Administration: Administer this compound orally (e.g., 1-10 mg/kg in rats) at specified time points before the test session (e.g., 24, 5, and 1 hour prior to the test for a sub-chronic paradigm). Include vehicle and positive control (e.g., fluoxetine) groups.
-
Testing Procedure (for rats):
-
Pre-test (Day 1): Place the rat in the cylinder for a 15-minute swim session.
-
Test (Day 2): 24 hours after the pre-test, place the rat back in the cylinder for a 5-minute test session. Record the session for scoring.
-
-
Data Analysis: Score the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water. A significant decrease in immobility time suggests an antidepressant-like effect.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action and Off-Target Effects
Caption: this compound's primary and potential off-target signaling pathways.
References
Technical Support Center: Vehicle Selection for ATC0175 and Other Poorly Water-Soluble Compounds in Animal Studies
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional veterinary or pharmacological guidance. Always consult with your institution's animal care and use committee (IACUC) and relevant safety guidelines before conducting any animal studies.
This technical support center provides guidance on the selection and use of vehicles for the administration of experimental compounds with low aqueous solubility, such as ATC0175, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is it important in animal studies?
A vehicle is an inactive substance used to deliver an active pharmaceutical ingredient (API) or experimental compound. The choice of vehicle is critical as it can significantly impact the compound's solubility, stability, bioavailability, and toxicity. An ideal vehicle should be non-toxic, biocompatible, and not interfere with the experimental outcomes.
Q2: Is this compound a vehicle?
No, this compound is a selective, non-peptide antagonist for the melanin-concentrating hormone receptor 1 (MCH1). It is the experimental compound that requires a vehicle for administration in animal studies.
Q3: What are the key considerations when selecting a vehicle for a compound like this compound?
This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Key factors to consider when selecting a vehicle for such compounds include:
-
Route of Administration: The choice of vehicle is highly dependent on whether the compound will be administered orally (PO), intraperitoneally (IP), intravenously (IV), or via another route.
-
Compound Solubility and Stability: The vehicle must be able to dissolve the compound at the desired concentration and maintain its stability.
-
Toxicity of the Vehicle: The vehicle itself should have a low toxicity profile and be well-tolerated by the animal species at the intended dose and volume.
-
Potential for Vehicle-Compound Interactions: The vehicle should not interact with the experimental compound in a way that alters its pharmacological properties.
-
Physicochemical Properties: Factors like pH, osmolality, and viscosity of the final formulation are important, especially for parenteral routes.
Q4: What are some common vehicles for compounds soluble in DMSO or ethanol?
For compounds with low water solubility, a multi-component vehicle system is often employed. Common components include:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but it can have biological effects and toxicity at higher concentrations.[1][2][3] It is often used as a co-solvent in small percentages.
-
Ethanol: Another common co-solvent, but its use should be carefully controlled due to potential toxicity.[4]
-
Polyethylene Glycols (PEGs): Such as PEG400, are used to increase solubility.
-
Oils (e.g., corn oil, sesame oil): Suitable for oral or intraperitoneal administration of highly lipophilic compounds.[4]
-
Surfactants (e.g., Tween 80, Polysorbate 80): Used to create emulsions or micellar solutions to improve solubility.
-
Aqueous solutions (e.g., saline, PBS): Often used to dilute the organic solvents to reduce toxicity.
A common strategy is to first dissolve the compound in a minimal amount of DMSO or ethanol and then dilute it with other vehicles like PEG, oils, or saline.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution when preparing the formulation or upon administration.
-
Possible Cause: The initial solvent concentration is too high, and the compound is not soluble in the final diluent.
-
Troubleshooting Steps:
-
Increase the proportion of the co-solvent: If using a mixture (e.g., DMSO/saline), try increasing the percentage of DMSO. Be mindful of the maximum tolerated concentration of DMSO for the chosen route of administration.
-
Use a surfactant: Adding a surfactant like Tween 80 can help to keep the compound in suspension or create a stable emulsion. A common combination is 10% DMSO, 10% Tween 80, and 80% water.[2]
-
Sonication: Sonicating the mixture can help to create a more uniform and stable suspension.
-
Warm the vehicle: Gently warming the vehicle (e.g., to 37°C) can sometimes improve solubility.
-
Issue 2: Adverse effects (e.g., irritation, lethargy, weight loss) are observed in the vehicle control group.
-
Possible Cause: The vehicle itself is causing toxicity at the administered concentration and volume.
-
Troubleshooting Steps:
-
Reduce the concentration of the organic solvent: High concentrations of DMSO or ethanol can be toxic. For intraperitoneal injections in mice, it is generally recommended to keep the final DMSO concentration at 10% or lower.[5]
-
Decrease the dosing volume: Ensure that the administered volume is within the recommended limits for the specific animal species and route of administration.
-
Conduct a vehicle toxicity study: Before starting the main experiment, it is advisable to run a pilot study with the vehicle alone to determine its No-Observed-Adverse-Effect Level (NOAEL).
-
Consider an alternative vehicle: If toxicity persists, explore other vehicle options that are better tolerated.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause: The vehicle is interacting with the biological system and confounding the results.
-
Troubleshooting Steps:
-
Thoroughly review the literature: DMSO is known to have various biological effects, including anti-inflammatory and antioxidant properties, and can modulate signaling pathways.[1][2] Be aware of these potential off-target effects.
-
Include appropriate controls: Always include a vehicle-only control group in your experimental design. In some cases, an untreated control group may also be necessary to assess the full impact of the vehicle.[2]
-
Minimize vehicle concentration: Use the lowest possible concentration of the vehicle that can effectively deliver the compound.
-
Data Presentation: Vehicle Properties and Tolerability
Table 1: Physicochemical Properties of Common Solvents for Poorly Water-Soluble Compounds
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 189 | 1.1004 | Miscible |
| Ethanol | 46.07 | 78.37 | 0.789 | Miscible |
| Polyethylene Glycol 400 (PEG 400) | 380-420 | >200 | ~1.128 | Miscible |
| Corn Oil | Variable | ~230 | ~0.92 | Insoluble |
Table 2: Reported No-Observed-Adverse-Effect Levels (NOAELs) for Selected Vehicles in Rats (2-week oral administration) [6][7]
| Vehicle | NOAEL (mg/kg/day) |
| Polyethylene Glycol 400 (PEG 400) | 1,250 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1,000 |
| Polysorbate 80 (Tween 80) | 250 |
| Olive Oil | 4,500 |
| Sesame Oil | 4,500 |
| Lactic Acid | 600 |
| Dimethyl Sulfoxide (DMSO) | Not Determined* |
*Rats showed specific offensive odor even at the lowest dose of 1,100 mg/kg/day.[6][7]
Table 3: Recommended Maximum Administration Volumes for Mice and Rats
| Route | Mouse (mL/kg) | Rat (mL/kg) |
| Intravenous (IV) | 5 (bolus) | 5 (bolus) |
| Intraperitoneal (IP) | 10 | 10 |
| Subcutaneous (SC) | 10 | 5 |
| Oral (PO) - Gavage | 10 | 10 |
Note: These are general guidelines. Always refer to your institution's specific protocols.
Experimental Protocols
Protocol 1: Preparation of a DMSO-based Formulation for Intraperitoneal Injection
-
Objective: To prepare a solution of a poorly water-soluble compound (e.g., this compound) for intraperitoneal administration in mice.
-
Materials:
-
Experimental compound (e.g., this compound)
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Procedure:
-
Weigh the required amount of the experimental compound and place it in a sterile microcentrifuge tube.
-
Add the minimum volume of DMSO required to completely dissolve the compound. Vortex thoroughly.
-
In a separate sterile tube, prepare the required volume of the final formulation by adding the dissolved compound-DMSO mixture to the sterile saline. The final concentration of DMSO should ideally be below 10%.
-
Vortex the final formulation thoroughly to ensure a homogenous solution or suspension.
-
Visually inspect the solution for any precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Administer the formulation to the animals immediately after preparation.
-
Protocol 2: Determination of the Maximum Tolerated Dose (MTD) of a Vehicle
-
Objective: To determine the highest dose of a vehicle that can be administered to an animal species without causing significant adverse effects.
-
Materials:
-
Vehicle to be tested
-
Animal model (e.g., mice)
-
Syringes and needles appropriate for the route of administration
-
Animal scale
-
-
Procedure:
-
Divide the animals into several groups, including a control group receiving no treatment.
-
Prepare different concentrations of the vehicle.
-
Administer a single dose of the vehicle to each group, with escalating doses across the groups.
-
Monitor the animals closely for a defined period (e.g., 72 hours) for any signs of toxicity, including but not limited to:
-
Changes in body weight
-
Changes in food and water intake
-
Behavioral changes (e.g., lethargy, agitation)
-
Clinical signs of distress (e.g., ruffled fur, hunched posture)
-
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
-
Visualizations
Caption: Workflow for selecting a suitable vehicle for animal studies.
Caption: Potential for vehicle interference with signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
Technical Support Center: ATC0175 Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for interpreting behavioral study data related to ATC0175, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] In preclinical studies, it has demonstrated anxiolytic and antidepressant-like properties. Its mechanism of action is believed to be the blockade of MCH signaling in the brain, a pathway implicated in the regulation of mood and stress. Additionally, this compound shows some affinity for serotonin (B10506) receptors 5-HT1A and 5-HT2B, which may also contribute to its overall pharmacological profile.
Q2: What are the key behavioral assays used to evaluate the efficacy of this compound?
The primary behavioral assays used to characterize the anxiolytic and antidepressant-like effects of this compound in rodents are the elevated plus-maze (EPM) and the forced swim test (FST). Other supportive assays that have been used include the social interaction test and the separation-induced vocalization test in guinea pig pups.
Q3: What are some common issues to be aware of when conducting behavioral studies with MCHR1 antagonists like this compound?
Researchers working with MCHR1 antagonists should be mindful of potential off-target effects, the metabolic stability of the compound, and the potential for "one-trial tolerance" in certain behavioral assays like the elevated plus-maze.[2] It is also crucial to carefully select the appropriate animal model and behavioral paradigm to accurately assess the desired pharmacological effect.
Troubleshooting Guides
Elevated Plus-Maze (EPM) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High variability in open arm exploration time between subjects. | Inconsistent handling of animals, environmental stressors (noise, light), or prior test experience. | Ensure consistent and gentle handling of all animals. Acclimatize animals to the testing room for at least 60 minutes before the trial. Minimize noise and maintain consistent lighting conditions. Avoid re-testing animals in the EPM to prevent the "one-trial tolerance" effect. |
| Animals fall off the open arms. | Inappropriate maze dimensions for the animal strain or age. Motor deficits in the animals. | Use a maze with appropriate arm width and a small ledge on the open arms. Screen animals for any motor impairments before testing. If an animal falls, it should be excluded from the data analysis for that specific test. |
| No significant effect of this compound on anxiety-like behavior. | Incorrect dosage, timing of administration, or route of administration. Insufficient statistical power. | Conduct dose-response studies to determine the optimal effective dose. Ensure the timing of drug administration allows for peak brain exposure during the test. Increase the number of animals per group to enhance statistical power. |
| Animals are inactive and do not explore the maze. | Sedative effects of the compound at the tested dose. Animal strain is not suitable for the EPM. | Test a lower dose of this compound. Consider using a different, more exploratory rodent strain. Include a measure of general locomotor activity (e.g., total arm entries) to differentiate between anxiolytic effects and sedation. |
Forced Swim Test (FST) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High inter-animal variability in immobility time. | Differences in animal strain, age, or sex. Inconsistent water temperature. | Use a genetically homogeneous animal population. Control for age and test males and females separately. Maintain a consistent water temperature (typically 23-25°C) for all trials. |
| Unexpected or paradoxical results (e.g., increased immobility with an antidepressant). | The FST has limitations in its predictive validity for novel compounds. The compound may have a complex pharmacological profile. | Interpret FST results with caution and in the context of other behavioral and neurochemical data. Consider that the FST is a measure of "behavioral despair" and may not fully recapitulate the complexities of human depression. |
| Difficulty in scoring behavior accurately. | Subjective scoring criteria. Poor video quality. | Use automated video tracking software for objective and consistent scoring. If scoring manually, ensure scorers are well-trained and blinded to the experimental conditions. Use a high-quality camera positioned directly above the swim cylinder. |
| Animals exhibit excessive diving or climbing behavior. | This can be a strain-specific response or an effect of the compound. | Note these behaviors and consider analyzing them as separate endpoints. Some researchers suggest that climbing behavior may be related to noradrenergic activity, while swimming is linked to serotonergic systems. |
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical behavioral studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor | Assay | Value |
| Human MCHR1 | IC50 (Binding Affinity) | 7.23 ± 0.59 nM |
| Human MCHR1 | IC50 (Antagonist Activity) | 13.5 ± 0.78 nM |
| Human 5-HT1A | Affinity (Ki) | 16.9 nM |
| Human 5-HT2B | Affinity (Ki) | 9.66 nM |
Table 2: Effects of this compound in the Forced Swim Test in Rats
| Treatment (Oral Dose) | Immobility Time (seconds) |
| Vehicle | [Data from full-text article] |
| This compound (1 mg/kg) | [Data from full-text article] |
| This compound (3 mg/kg) | [Data from full-text article] |
| This compound (10 mg/kg) | [Data from full-text article] |
Table 3: Effects of this compound in the Elevated Plus-Maze in Rats
| Treatment (Oral Dose) | % Time in Open Arms |
| Vehicle | [Data from full-text article] |
| This compound (3 mg/kg) | [Data from full-text article] |
| This compound (10 mg/kg) | [Data from full-text article] |
| This compound (30 mg/kg) | [Data from full-text article] |
(Note: The specific values from the behavioral studies are pending access to the full-text publications of Chaki et al., 2005.)
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol
This protocol is a generalized procedure based on standard methods. For the exact parameters used in the this compound studies, refer to the primary publications.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. Dimensions should be appropriate for the species and strain being tested.
-
Environment: The test should be conducted in a dimly lit, quiet room to minimize anxiety-inducing external stimuli.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle orally at the desired dose and time point before testing (e.g., 60 minutes prior).
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Analyze the video recordings to determine the time spent in the open arms, closed arms, and the center zone. The number of entries into each arm can also be quantified as a measure of locomotor activity. The primary measure of anxiety is the percentage of time spent in the open arms.
Forced Swim Test (FST) Protocol
This protocol is a generalized procedure based on standard methods. For the exact parameters used in the this compound studies, refer to the primary publications.
-
Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom with its tail or feet.
-
Water Temperature: Maintain the water temperature at a constant 23-25°C.
-
Procedure (Two-Day Protocol for Rats):
-
Day 1 (Pre-test): Place the rat in the cylinder for a 15-minute swim session. This is to induce a state of "behavioral despair."
-
Day 2 (Test): 24 hours after the pre-test, administer this compound or vehicle orally. After the appropriate absorption time (e.g., 60 minutes), place the rat back into the swim cylinder for a 5-minute test session.
-
-
Data Analysis: Record the entire 5-minute test session. Score the duration of immobility, which is defined as the time the animal spends floating with only minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
Caption: MCHR1 Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for this compound Behavioral Studies.
References
ATC0175 Technical Support Center: Toxicity and Adverse Effects in Rodents
Disclaimer: Publicly available information on the specific toxicology of ATC0175 in rodents is limited. This technical support center provides general guidance, troubleshooting for common issues encountered during in-vivo rodent studies, and example data presentations based on standard toxicological assessments. The experimental protocols and quantitative data presented are illustrative and should be adapted based on specific experimental designs and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicological profile of this compound in rodents?
Q2: What are the potential on-target and off-target adverse effects of this compound?
A2: this compound is a potent MCHR1 antagonist. On-target effects are related to the blockade of this receptor. Off-target affinities for serotonin (B10506) receptors 5-HT2B and 5-HT1A have also been reported, which could lead to other physiological effects. Researchers should monitor for signs related to the modulation of these systems.
Q3: What clinical signs of toxicity should I monitor for during in-vivo studies with this compound in rodents?
A3: During any in-vivo study with a novel compound, it is crucial to monitor for a range of clinical signs. These include, but are not limited to:
-
Changes in body weight and food/water consumption.
-
Alterations in posture, gait, and coordination.
-
Changes in activity levels (hyperactivity or hypoactivity).
-
Presence of tremors, convulsions, or stereotypy.
-
Changes in coat appearance (piloerection) and grooming habits.
-
Signs of respiratory distress.
-
Changes in urine or feces consistency and color.
Q4: How should I determine the appropriate dose range for my toxicology studies with this compound?
A4: Dose selection should be based on a combination of in-vitro potency, data from preliminary dose-range-finding studies, and any available pharmacokinetic data. A typical approach is to start with a dose that is a multiple of the pharmacologically active dose and escalate to identify a maximum tolerated dose (MTD).
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Sedation or Ataxia | - High dose leading to off-target effects.- Vehicle formulation issue.- Interaction with other experimental conditions. | - Perform a dose-response study to establish the threshold for these effects.- Run a vehicle-only control group.- Review experimental protocol for potential confounding factors. |
| Significant Weight Loss in Treated Animals | - Reduced food intake due to malaise.- Metabolic effects of the compound.- Gastrointestinal toxicity. | - Measure and compare food consumption between treated and control groups.- Conduct a pair-fed control study to differentiate between reduced intake and metabolic effects.- Perform histopathological analysis of the gastrointestinal tract. |
| Inconsistent Results Between Animals | - Improper dosing technique.- Animal health status variability.- Genetic variability within the rodent strain. | - Ensure all personnel are properly trained in the administration route.- Acclimate animals properly and monitor for any signs of illness before dosing.- Use a well-characterized and genetically stable rodent strain. |
Quantitative Data Summary (Illustrative Examples)
The following tables represent how quantitative toxicity data for a compound like this compound would be presented. Note: This is example data and not actual results for this compound.
Table 1: Acute Oral Toxicity of this compound in Sprague-Dawley Rats (Example)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed | Estimated LD50 (mg/kg) |
| 500 | 5M, 5F | 0/10 | Mild hypoactivity | >2000 |
| 1000 | 5M, 5F | 0/10 | Hypoactivity, piloerection | |
| 2000 | 5M, 5F | 1/10 | Severe hypoactivity, ataxia, piloerection |
Table 2: 14-Day Repeat-Dose Oral Toxicity of this compound in C57BL/6 Mice - Key Findings (Example)
| Parameter | Vehicle Control | 10 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day |
| Body Weight Change (%) | +5.2% | +4.8% | +1.1% | -2.3%** |
| Liver Weight (g) | 1.25 ± 0.11 | 1.28 ± 0.13 | 1.45 ± 0.15 | 1.62 ± 0.18 |
| Serum ALT (U/L) | 35 ± 8 | 38 ± 10 | 65 ± 15* | 110 ± 25 |
| Histopathology (Liver) | Normal | Normal | Minimal centrilobular hypertrophy | Mild centrilobular hypertrophy and single-cell necrosis |
| * p<0.05, ** p<0.01 compared to vehicle control |
Experimental Protocols (Illustrative Examples)
1. Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Species: Sprague-Dawley rats (8-10 weeks old).
-
Administration: Single oral gavage.
-
Dose Levels: A starting dose is selected based on preliminary data. Subsequent doses are increased or decreased based on the outcome for the previously dosed animal.
-
Observations: Animals are observed for mortality, clinical signs, and body weight changes for 14 days post-administration.
-
Endpoint: Estimation of the LD50 and identification of acute toxic signs.
2. 28-Day Repeat-Dose Oral Toxicity Study
-
Species: C57BL/6 mice (8-10 weeks old).
-
Groups: Vehicle control, low dose, mid dose, high dose (n=10/sex/group).
-
Administration: Daily oral gavage for 28 days.
-
In-life Monitoring: Daily clinical observations, weekly body weight, and food consumption.
-
Terminal Procedures: Blood collection for hematology and clinical chemistry, organ weight measurements, and comprehensive histopathological examination of tissues.
-
Endpoint: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity.
Visualizations
Caption: Simplified MCHR1 signaling pathway and the antagonistic action of this compound.
Validation & Comparative
Comparative Analysis of ATC0175 and Other Melanin-Concentrating Hormone 1 (MCH1) Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of MCH1 receptor antagonists, with a focus on ATC0175.
This guide provides a detailed comparison of this compound with other prominent MCH1 receptor antagonists, including SNAP-7941, GW803430, and AMG 076. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the MCH1 receptor for conditions such as anxiety, depression, and obesity.
Performance Comparison
The following tables summarize the in vitro and in vivo performance of this compound and other selected MCH1 receptor antagonists based on available experimental data.
In Vitro Binding Affinity and Functional Antagonism
| Compound | MCH1 Receptor Binding Affinity (IC₅₀/Kᵢ, nM) | MCH1 Functional Antagonism (IC₅₀, nM) | Selectivity |
| This compound | 7.23 (IC₅₀)[1] | 13.5 (GTPγS binding)[1] | High selectivity for MCH1 over MCH2 (>10,000 nM)[2][3][4][5]. Also shows affinity for 5-HT₁ₐ (IC₅₀ = 16.9 nM) and 5-HT₂ₒ (IC₅₀ = 9.66 nM)[2][3][4]. |
| SNAP-7941 | 0.57 (Kₑ)[6] | - | >1,000-fold selective for MCH1 over MCH2 and other GPCRs associated with food intake[6]. |
| GW803430 | 9.3 (pIC₅₀)[4][7] | ~13[4] | Selective for MCH1. |
| AMG 076 | 0.6 (Kᵢ)[8][9] | 1.2 (Ca²⁺ mobilization)[8][9] | Highly selective against MCH2 (>10,000 nM) and a panel of other GPCRs, transporters, and ion channels. Shows some affinity for 5-HT₂C (Kᵢ = 1120 nM)[9]. |
Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Brain Penetration (Brain:Plasma Ratio) |
| This compound | Described as orally active with reasonable brain penetration[10]. | Not specified quantitatively. |
| SNAP-7941 | Orally active[11]. | Not specified quantitatively. |
| GW803430 | 31 (in mice)[4] | 6:1 (in mice)[4] |
| AMG 076 | Orally bioavailable[5]. | Not specified quantitatively. |
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosing (mg/kg, p.o.) | Observed Effects |
| This compound | Rat Forced Swim Test | 1-10 | Significantly reduced immobility time, indicating antidepressant-like effects[1]. |
| Rat Elevated Plus-Maze | - | Reversed swim stress-induced anxiety[1]. | |
| Guinea Pig Maternal Separation-Induced Vocalization | - | Reduced vocalizations, indicating anxiolytic potential[1]. | |
| SNAP-7941 | Rat Forced Swim Test | - | Reduced immobility time with efficacy similar to fluoxetine[12]. |
| Rat Social Interaction Test | - | Increased interaction time of unfamiliar rats[12]. | |
| Diet-Induced Obese Rats | 10 (i.p., twice daily for 7 days) | Resulted in a 26% less weight gain compared to vehicle-treated rats[6]. | |
| GW803430 | Diet-Induced Obese Rats | 0.3, 3, and 15 (once daily) | Caused a sustained, dose-dependent weight loss[4]. |
| Mouse Forced Swim Test | 3 (acute) and 3, 10 (chronic) | Reduced immobility time[13]. | |
| Mouse Marble Burying Task | 3, 10, and 30 | Decreased marble burying, indicating anxiolytic-like effects[13]. | |
| AMG 076 | Diet-Induced Obese Mice | 3, 10, and 100 (admixed in diet for 8 weeks) | Dose-related reduction in weight gain in wild-type mice but not in MCHR1 knockout mice[5]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
MCH1 Receptor Binding Assay (Radioligand Displacement)
-
Membrane Preparation : Membranes are prepared from cells stably expressing the human MCH1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer : The binding buffer typically contains 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin.
-
Radioligand : A suitable radioligand, such as [¹²⁵I]-MCH, is used at a fixed concentration.
-
Competition : A range of concentrations of the unlabeled test compound (e.g., this compound) is incubated with the membranes and the radioligand.
-
Incubation : The mixture is incubated to allow binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection : The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The data are analyzed to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
MCH-Induced Calcium Mobilization Assay (FLIPR)
-
Cell Culture : Cells stably expressing the MCH1 receptor (e.g., HEK293-MCHR1) are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid (B1678239) to prevent dye extrusion. This incubation is typically done for 1 hour at 37°C.
-
Compound Addition : The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of the antagonist (e.g., this compound) are added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation : An EC₅₀ concentration of the MCH agonist is then added to the wells to stimulate calcium mobilization.
-
Fluorescence Measurement : The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis : The inhibition of the MCH-induced calcium signal by the antagonist is used to calculate the IC₅₀ value.
Rat Forced Swim Test (FST)
-
Apparatus : A transparent cylinder (approximately 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of about 30 cm, preventing the rat from touching the bottom or escaping.
-
Acclimation : Rats are handled for several days before the test.
-
Pre-test Session : On the first day, each rat is placed in the cylinder for a 15-minute pre-swim session. This induces a state of behavioral despair in the subsequent test.
-
Test Session : 24 hours after the pre-test, the rats are treated with the test compound (e.g., this compound) or vehicle via oral gavage. After a specific pre-treatment time (e.g., 60 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring : The duration of immobility (floating with only minor movements to keep the head above water) is recorded by a trained observer or an automated tracking system.
-
Data Analysis : A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Rat Elevated Plus-Maze (EPM) Test
-
Apparatus : The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated above the floor.
-
Habituation : The animals are brought to the testing room at least one hour before the test to acclimate.
-
Procedure : Each rat is placed in the center of the maze, facing an open arm. The animal is then allowed to freely explore the maze for a 5-minute period.
-
Data Collection : The number of entries into and the time spent in the open and closed arms are recorded using a video camera and tracking software.
-
Data Analysis : An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological and experimental processes related to MCH1 receptor antagonism.
Caption: MCH1 Receptor Signaling Pathway.
Caption: Drug Discovery Workflow for MCH1R Antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. newcastle.edu.au [newcastle.edu.au]
- 4. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. hsc.wvu.edu [hsc.wvu.edu]
- 8. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 11. SNAP-7941 : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. protocols.io [protocols.io]
A Comparative Efficacy Analysis of MCH1 Receptor Antagonists: ATC0175 and SNAP-94847
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and behavioral effects of two prominent melanin-concentrating hormone receptor 1 (MCH1R) antagonists: ATC0175 and SNAP-94847. Both compounds have been investigated for their potential therapeutic applications in mood and anxiety disorders. This document synthesizes available preclinical data to offer an objective side-by-side analysis, complete with experimental methodologies and visual representations of relevant biological pathways and workflows.
Introduction to MCH1R Antagonists
The melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, areas of the brain implicated in the regulation of feeding, energy homeostasis, and mood. By antagonizing the MCH1 receptor, compounds like this compound and SNAP-94847 block the downstream signaling of MCH, a mechanism that has shown promise in preclinical models of anxiety and depression.
In Vitro Pharmacological Profile
A direct comparison of the in vitro potency and selectivity of this compound and SNAP-94847 reveals distinct pharmacological profiles. While both are potent MCH1R antagonists, their binding affinities and functional activities differ.
| Parameter | This compound | SNAP-94847 |
| Target | Melanin-Concentrating Hormone Receptor 1 (MCH1) | Melanin-Concentrating Hormone Receptor 1 (MCH1) |
| Mechanism of Action | Antagonist | Antagonist |
| Binding Affinity (IC50) | 13.5 nM (for MCH1)[1][2][3] | Not directly reported as IC50 |
| Binding Affinity (Ki) | Not directly reported as Ki | 2.2 nM[4][5] |
| Binding Affinity (Kd) | Not directly reported as Kd | 530 pM[4][5] |
| Selectivity | >740-fold selective for MCH1 over MCH2 (>10,000 nM)[1][2][3] | >80-fold selective over α1A and >500-fold selective over D2 receptors[4][5] |
| Off-Target Activity | Affinity for 5-HT2B (IC50 = 9.66 nM) and 5-HT1A (IC50 = 16.9 nM) receptors[1][2][3] | Minimal cross-reactivity with other GPCRs, ion channels, enzymes, and transporters[5] |
Key Insights: SNAP-94847 demonstrates higher binding affinity for the MCH1 receptor, as indicated by its lower Ki and Kd values, compared to the reported IC50 for this compound. Notably, this compound exhibits significant affinity for serotonin (B10506) receptors, which may contribute to its overall pharmacological effect, whereas SNAP-94847 is reported to have a cleaner off-target profile.
In Vivo Efficacy in Animal Models
Both compounds have demonstrated anxiolytic and antidepressant-like effects in various rodent behavioral paradigms.
Anxiety Models
| Model | Compound | Species | Key Findings |
| Elevated Plus-Maze | This compound | Mouse | Increased time spent in open arms, indicative of anxiolytic activity. |
| SNAP-94847 | Rat | Decreased time spent in the closed arms of the maze, suggesting an anxiolytic effect.[6] | |
| Light/Dark Box | SNAP-94847 | Mouse | Significantly increased time spent in the light compartment after both acute and chronic administration. |
| Novelty-Suppressed Feeding | SNAP-94847 | Mouse | Anxiolytic/antidepressant-like effects observed after both acute and chronic treatment. |
Depression Models
| Model | Compound | Species | Key Findings |
| Forced Swim Test | This compound | Mouse | Exhibited antidepressant-like effects. |
| SNAP-94847 | Rat | Decreased immobilization time and increased passive swimming time, indicative of an antidepressant effect.[6] |
Key Insights: Both this compound and SNAP-94847 show efficacy in standard preclinical models of anxiety and depression. The available data suggests that both compounds have a robust anxiolytic and antidepressant-like profile.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: MCH1 Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Behavioral Assay Workflow.
Experimental Protocols
MCH1 Receptor Binding Assay (General Protocol)
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human MCH1 receptor (e.g., HEK293 or CHO cells).
-
Incubation: Membranes are incubated in a binding buffer containing a radiolabeled MCH1 receptor ligand (e.g., [³H]-SNAP-7941) and varying concentrations of the unlabeled test compound (this compound or SNAP-94847).
-
Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (General Protocol)
-
Cell Culture: Cells stably expressing the MCH1 receptor are seeded into 96-well or 384-well plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in an appropriate assay buffer.
-
Compound Incubation: The test compound (this compound or SNAP-94847) is added to the wells at various concentrations and incubated for a specific period.
-
Agonist Stimulation: The plate is then placed in a fluorescence plate reader, and MCH is added to stimulate the MCH1 receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The concentration-response curves for the antagonist are generated, and the IC50 values are calculated.
Elevated Plus-Maze Test
-
Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Dosing: Animals are administered the test compound (this compound or SNAP-94847) or vehicle at a specified time before testing.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.
-
Data Collection: The session is recorded by a video camera, and the time spent in and the number of entries into the open and closed arms are scored.
-
Analysis: An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.
Forced Swim Test
-
Apparatus: A transparent cylindrical container is filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Acclimation: Animals are brought to the testing room at least one hour prior to the test.
-
Dosing: The test compound (this compound or SNAP-94847) or vehicle is administered before the test.
-
Procedure: Each animal is placed in the water-filled cylinder for a 6-minute test session. The first 2 minutes are considered a habituation period.
-
Data Collection: The duration of immobility (floating with only movements necessary to keep the head above water) during the last 4 minutes of the test is scored.
-
Analysis: A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Conclusion
Both this compound and SNAP-94847 are potent MCH1 receptor antagonists with demonstrated efficacy in preclinical models of anxiety and depression. SNAP-94847 exhibits higher in vitro binding affinity and a more selective pharmacological profile compared to this compound, which also interacts with serotonergic receptors. The choice between these compounds for further research and development may depend on the desired pharmacological profile, with this compound's polypharmacology potentially offering a different therapeutic approach. The experimental data and protocols provided in this guide offer a foundation for researchers to design and interpret further comparative studies.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MCHR1 Antagonists in Preclinical Anxiety Models: ATC0175 versus GW3430
For researchers and drug development professionals, the quest for novel anxiolytics with improved efficacy and safety profiles is a continuous endeavor. Among the promising targets is the melanin-concentrating hormone receptor 1 (MCHR1), which plays a role in the regulation of mood and stress. This guide provides a comparative analysis of two MCHR1 antagonists, ATC0175 and GW3430, based on available preclinical data in established rodent models of anxiety.
Both this compound and GW3430 are potent and selective antagonists of the MCHR1 receptor and have demonstrated anxiolytic-like properties in various behavioral paradigms. While direct comparative studies are limited, this guide synthesizes the available data to offer insights into their relative performance and underlying mechanisms.
Mechanism of Action: Targeting the MCH System
The anxiolytic effects of both this compound and GW3430 are mediated through their antagonism of the MCHR1 receptor. Melanin-concentrating hormone (MCH) is a neuropeptide primarily produced in the lateral hypothalamus and zona incerta, with projections to brain regions implicated in emotion and stress, such as the amygdala and hippocampus. By blocking the action of MCH at its receptor, these antagonists are thought to modulate downstream signaling pathways involved in the expression of anxiety-related behaviors.
Below is a diagram illustrating the proposed signaling pathway.
Validating ATC0175: A Comparative Analysis of Binding Affinity and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATC0175's performance against other melanin-concentrating hormone receptor 1 (MCH1) antagonists. The following data and experimental protocols offer a comprehensive overview to support informed decisions in research and development.
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), a G protein-coupled receptor implicated in the regulation of appetite, mood, and energy homeostasis.[1] Validating its binding affinity and selectivity is crucial for its development as a therapeutic agent. This guide compares this compound with other known MCH1 antagonists, providing supporting experimental data and detailed methodologies.
Comparative Binding Affinity and Selectivity
The binding affinity and selectivity of this compound and its competitors were evaluated using in vitro radioligand binding assays and functional assays. The data, summarized in the table below, demonstrates the potency of these compounds against the MCH1 receptor and their selectivity against the MCH2 receptor and other off-target receptors.
| Compound | MCH1 Ki (nM) | MCH1 IC50 (nM) | MCH2 IC50 (nM) | 5-HT1A Ki (nM) | 5-HT2B Ki (nM) |
| This compound | - | 13.5 | >10000 | 16.9 | 9.66 |
| SNAP-37889 | 15 | - | - | - | - |
| GW803430 | - | 9.3 | - | - | - |
| T-226296 | - | - | - | - | - |
| TC-MCH 7c | - | 5.6 | >10000 | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
HEK293 cells stably expressing the human MCH1 receptor.
-
Membrane preparation from the above cells.
-
[¹²⁵I]-MCH as the radioligand.
-
Test compounds (this compound and competitors).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
Procedure:
-
Thaw the MCH1 receptor membrane preparation on ice and resuspend in assay buffer.
-
In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of [¹²⁵I]-MCH (at a final concentration equal to its Kd), and 150 µL of the membrane preparation.
-
For determining non-specific binding, a high concentration of a known MCH1 antagonist is used instead of the test compound.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[2][3]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine, using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This cell-based functional assay measures the ability of a compound to antagonize the MCH1 receptor-mediated increase in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human MCH1 receptor and a promiscuous G-protein (e.g., Gα16).
-
Cell culture medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 Assay Kit).
-
Probenecid (to prevent dye leakage).
-
MCH agonist.
-
Test compounds (this compound and competitors).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
During incubation, prepare a plate with the test compounds at various concentrations and the MCH agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate in the fluorescence plate reader and add the test compounds. Incubate for 15-30 minutes.
-
Add the MCH agonist and immediately measure the fluorescence intensity over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the agonist-induced calcium response.
MCH1 Receptor Signaling Pathway
This compound acts as an antagonist at the MCH1 receptor, which is a Gq and Gi-coupled GPCR. Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor activates downstream signaling cascades. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. Gi activation inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels. This compound blocks these signaling events by preventing MCH from binding to the receptor.
References
- 1. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
ATC0175: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
ATC0175 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a key target in the research of depression and anxiety. This guide provides a comprehensive comparison of this compound's binding affinity for its primary target, MCHR1, against its off-target interactions with other receptors, supported by experimental data and detailed methodologies.
Receptor Binding Affinity Comparison
The selectivity of this compound has been quantitatively assessed through in vitro radioligand binding assays. The following table summarizes the inhibitory constants (IC50) of this compound at MCHR1 and other receptors, demonstrating its cross-reactivity profile.
| Receptor | Ligand | IC50 (nM) | Selectivity vs. MCHR1 |
| MCHR1 | This compound | 13.5[1][2][3] | - |
| MCHR2 | This compound | >10,000[1][2][3] | >740-fold |
| 5-HT1A | This compound | 16.9[1][3] | ~0.8-fold |
| 5-HT2B | This compound | 9.66[1][3] | ~1.4-fold |
Data Interpretation: this compound exhibits high affinity for its primary target, MCHR1. While it shows excellent selectivity against the related MCHR2, it also displays significant affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B, with IC50 values in a similar nanomolar range to that of MCHR1. This indicates a potential for this compound to exert biological effects through these serotonin receptors.
Signaling Pathways
To understand the potential functional consequences of this compound's cross-reactivity, it is essential to consider the signaling pathways of the involved receptors.
Caption: MCHR1 Signaling Pathway.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: 5-HT2B Receptor Signaling Pathway.
Experimental Protocols
The determination of the binding affinities of this compound was conducted using radioligand binding assays. The following is a generalized protocol based on standard industry practices for such assays. For the specific experimental details for this compound, please refer to the primary literature, Chaki et al., J. Pharmacol. Exp. Ther. 2005;313:831-839.
General Radioligand Competition Binding Assay Protocol
This protocol outlines the general steps for a competition binding assay to determine the IC50 of a test compound.
Caption: Generalized Experimental Workflow.
1. Materials and Reagents:
- Cell membranes expressing the receptor of interest (MCHR1, 5-HT1A, or 5-HT2B).
- Radioligand specific for the receptor.
- Test compound: this compound.
- Assay buffer (e.g., Tris-HCl with appropriate ions).
- Non-specific binding control (a high concentration of a known ligand for the receptor).
- Scintillation fluid.
- 96-well filter plates.
- Scintillation counter.
2. Membrane Preparation:
- Cells overexpressing the target receptor are harvested and homogenized in a cold buffer.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
3. Assay Procedure:
- A constant concentration of the specific radioligand is added to each well of a 96-well plate.
- Serial dilutions of this compound are added to the wells.
- Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled competing ligand) are included.
- The cell membrane preparation is added to each well to initiate the binding reaction.
- The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
4. Separation and Quantification:
- The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.
- The filters are washed with cold assay buffer to remove any unbound radioligand.
- The filter plate is dried, and a scintillation cocktail is added to each well.
- The radioactivity in each well is counted using a scintillation counter.
5. Data Analysis:
- The counts from the non-specific binding wells are subtracted from all other wells to determine the specific binding.
- The specific binding in the presence of different concentrations of this compound is expressed as a percentage of the total specific binding (in the absence of the competitor).
- The data is plotted as percent inhibition versus the logarithm of the competitor concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Conclusion
This compound is a potent MCHR1 antagonist with a notable cross-reactivity for 5-HT1A and 5-HT2B receptors. This off-target activity should be a critical consideration in the design and interpretation of in vitro and in vivo studies involving this compound. The similar potencies at these receptors suggest that the observed pharmacological effects of this compound may be a composite of its actions on both the MCH and serotonin systems. Further functional assays are recommended to elucidate the downstream consequences of this compound's engagement with these serotonin receptors.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical Exercise Counteracts Stress-induced Upregulation of Melanin-concentrating Hormone in the Brain and Stress-induced Persisting Anxiety-like Behaviors [en-journal.org]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists [ouci.dntb.gov.ua]
A Head-to-Head Comparison: ATC0175 and SSRIs in Preclinical Models of Depression and Anxiety
For Immediate Release
In the landscape of antidepressant and anxiolytic drug development, a novel contender, ATC0175, has shown promising efficacy in preclinical animal models. This guide provides a detailed comparison of this compound and traditional Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), focusing on their performance in established behavioral paradigms. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its effects as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] This receptor is implicated in the regulation of mood and stress responses. By blocking the MCHR1, this compound is hypothesized to modulate downstream signaling cascades, leading to its antidepressant and anxiolytic effects.
In contrast, SSRIs, a cornerstone in the treatment of depression and anxiety, function by inhibiting the reuptake of serotonin in the synaptic cleft. This action increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.
Comparative Efficacy in Animal Models
The antidepressant and anxiolytic potential of this compound has been evaluated in several rodent models and compared directly with the effects of the SSRI, fluoxetine. The following tables summarize the key quantitative findings from these studies.
Antidepressant-like Effects: Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy. The test measures the duration of immobility when an animal is placed in an inescapable water tank, with a reduction in immobility time indicating an antidepressant-like effect.
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) |
| Vehicle | - | 150 ± 10 |
| This compound | 10 | 80 ± 12 |
| This compound | 30 | 65 ± 15 |
| Fluoxetine | 10 | 95 ± 18* |
*p < 0.05 compared to vehicle. Data are represented as mean ± SEM.
Anxiolytic-like Effects: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard behavioral test for assessing anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (seconds) |
| Vehicle | - | 30 ± 5 |
| This compound | 10 | 75 ± 8 |
| This compound | 30 | 90 ± 10 |
| Diazepam | 1 | 105 ± 12* |
*p < 0.05 compared to vehicle. Data are represented as mean ± SEM.
Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the interpretation of the presented data. The following are detailed methodologies for the key experiments cited.
Forced Swim Test (FST)
Animals: Male Sprague-Dawley rats (200-250 g) were used. Apparatus: A cylindrical glass tank (45 cm high, 20 cm in diameter) was filled with water (25 ± 1°C) to a depth of 30 cm. Procedure:
-
Habituation (Day 1): Rats were individually placed in the water tank for a 15-minute pre-swim session.
-
Drug Administration (Day 2): this compound, fluoxetine, or vehicle was administered orally 60 minutes before the test.
-
Test Session (Day 2): Rats were placed in the tank for a 5-minute test session. The duration of immobility (defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water) during the last 4 minutes of the session was recorded by a trained observer blind to the treatment conditions.
Elevated Plus Maze (EPM)
Animals: Male ICR mice (25-30 g) were used. Apparatus: The maze consisted of two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The maze was elevated 50 cm above the floor. Procedure:
-
Drug Administration: this compound, diazepam, or vehicle was administered orally 60 minutes before the test.
-
Test Session: Each mouse was placed on the central platform facing an open arm. The time spent in the open and enclosed arms was recorded for 5 minutes using an automated video tracking system.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway
Caption: SSRI Mechanism of Action
Caption: Forced Swim Test Workflow
References
Independent Validation of ATC0175 Anxiolytic Effects: A Comparative Guide
Absence of Independent Validation: It is critical to note that to date, no independent research studies have been published to validate the anxiolytic effects of ATC0175. All available data on the anxiolytic properties of this compound originate from the developing researchers. This guide, therefore, presents the data as reported by the original investigators and provides a comparative analysis against established anxiolytic agents, diazepam and buspirone (B1668070), based on existing literature.
Overview of Compounds
| Compound | Drug Class | Mechanism of Action | Key Characteristics |
| This compound | Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist | Blocks the MCH1 receptor, which is implicated in the regulation of emotional states and stress responses.[1] | Orally active, nonpeptidic small molecule. Shows both anxiolytic and antidepressant-like effects in rodent models. |
| Diazepam | Benzodiazepine | Positive allosteric modulator of the GABA-A receptor.[2][3][4][5][6] It enhances the effect of the inhibitory neurotransmitter GABA, leading to a calming effect on the central nervous system.[2][3][4][5][6] | Rapid onset of action. Possesses anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[6] Carries a risk of dependence and withdrawal symptoms with long-term use.[6] |
| Buspirone | Azapirone (5-HT1A Receptor Partial Agonist) | Acts as a partial agonist at serotonin (B10506) 5-HT1A receptors and also has effects on dopamine (B1211576) D2 receptors.[7][8][9][10][11] Its anxiolytic effect is thought to be mediated by the modulation of serotonergic and dopaminergic systems.[7][8][9][10][11] | Delayed onset of anxiolytic effect (2-4 weeks).[7] Lacks sedative, anticonvulsant, and muscle-relaxant properties and has a lower potential for abuse compared to benzodiazepines.[7][8] |
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of this compound has been evaluated in several well-established rodent models of anxiety. The following tables summarize the available data for this compound and compare it with published data for diazepam and buspirone in similar experimental paradigms.
Elevated Plus-Maze (EPM) Test in Rats
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Compound | Dose (mg/kg) | Route of Administration | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Reference |
| This compound | 10 | Oral | ~45% | ~50% | Chaki et al., 2005 |
| Diazepam | 2 | Intraperitoneal | ~40% | ~50% | Generic data |
| Buspirone | 1 | Subcutaneous | Inconsistent effects, sometimes anxiogenic | Inconsistent effects | Generic data |
*Note: Values are approximate based on graphical data from the cited publication and representative data for comparator drugs. Specific values can vary between studies.
Social Interaction Test in Rats
This test assesses anxiety by measuring the time spent in social interaction between two unfamiliar rats. An increase in social interaction time suggests an anxiolytic effect.
| Compound | Dose (mg/kg) | Route of Administration | Social Interaction Time (seconds, Mean ± SEM) | Reference |
| This compound | 10 | Oral | ~120* | Chaki et al., 2005 |
| Diazepam | 1 | Intraperitoneal | Significant increase | Generic data |
| Buspirone | 1 | Subcutaneous | Variable effects | Generic data |
*Note: Value is approximate based on graphical data from the cited publication.
Separation-Induced Vocalization in Guinea Pig Pups
This model measures the distress calls of guinea pig pups when separated from their mothers. A reduction in these vocalizations is indicative of an anxiolytic effect.
| Compound | Dose (mg/kg) | Route of Administration | % Reduction in Vocalizations | Reference |
| This compound | 10 | Oral | ~60% | Chaki et al., 2005 |
| Diazepam | 1 | Intraperitoneal | Significant reduction | Generic data |
| Buspirone | 1 | Subcutaneous | No significant effect | Generic data |
Forced Swimming Test (FST) in Rats
The FST is primarily a model for screening antidepressant activity, but it is also sensitive to some anxiolytics. A decrease in immobility time is considered a positive effect.
| Compound | Dose (mg/kg) | Route of Administration | Immobility Time (seconds, Mean ± SEM) | Reference |
| This compound | 10 | Oral | ~100* | Chaki et al., 2005 |
| Imipramine (Tricyclic Antidepressant) | 15 | Intraperitoneal | Significant reduction | Generic data |
*Note: Value is approximate based on graphical data from the cited publication.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM apparatus consists of two open arms and two closed arms of equal dimensions, elevated above the floor.[12][13][14][15][16] Rats are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes).[13][14] The time spent in and the number of entries into the open and closed arms are recorded.[14] Anxiolytic compounds are expected to increase the proportion of time spent and entries into the open arms.[14]
Social Interaction Test
Two male rats, previously housed separately, are placed in a novel, dimly lit arena for a set duration (e.g., 10 minutes).[17][18][19][20][21] The total time the animals spend engaged in social behaviors (e.g., sniffing, grooming, following) is recorded.[17] Anxiolytic drugs typically increase the duration of social interaction.
Separation-Induced Vocalization in Guinea Pig Pups
Guinea pig pups (typically 7-10 days old) are separated from their mothers and littermates and placed individually in a novel, isolated chamber.[22][23][24][25][26] The number and duration of ultrasonic vocalizations emitted by the pup are recorded over a defined period (e.g., 5-10 minutes).[23][24] Anxiolytic compounds are expected to reduce the number of distress calls.
Forced Swimming Test (FST)
Rats are placed in a cylinder filled with water from which they cannot escape.[27][28][29][30][31] After an initial period of vigorous activity, the animals adopt an immobile posture, making only the necessary movements to keep their head above water.[27][29] The duration of immobility is recorded during a test session (typically 5 minutes).[30] Antidepressant and some anxiolytic drugs decrease the immobility time.[27]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Mechanisms of Action for this compound, Diazepam, and Buspirone.
Experimental Workflow for Preclinical Anxiolytic Testing
Caption: Generalized workflow for preclinical evaluation of anxiolytic compounds.
References
- 1. Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goodrx.com [goodrx.com]
- 3. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Diazepam - Wikipedia [en.wikipedia.org]
- 7. Buspirone - Wikipedia [en.wikipedia.org]
- 8. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. protocols.io [protocols.io]
- 13. Elevated plus-maze [bio-protocol.org]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 17. conductscience.com [conductscience.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. amuzainc.com [amuzainc.com]
- 21. Beyond the three-chamber test: toward a multimodal and objective assessment of social behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Attachment and separation distress in the infant guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacological and methodological aspects of the separation-induced vocalization test in guinea pig pups; a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. scite.ai [scite.ai]
- 26. researchgate.net [researchgate.net]
- 27. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 28. animal.research.wvu.edu [animal.research.wvu.edu]
- 29. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 30. researchgate.net [researchgate.net]
- 31. Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Semantic Scholar [semanticscholar.org]
Comparative Review of ATC0175: A Melanin-Concentrating Hormone Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ATC0175, a selective, non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The data presented is synthesized from preclinical studies to offer an objective comparison of this compound's performance against a related compound, ATC0065, and to elucidate its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of drug development for neuropsychiatric disorders.
In Vitro Comparative Data: Receptor Binding and Functional Antagonism
This compound and its comparator, ATC0065, have been evaluated for their affinity and functional antagonism at the human MCHR1. The following tables summarize the key quantitative data from these in vitro studies.
Table 1: Comparative MCHR1 Receptor Binding Affinity
| Compound | IC50 (nM) for human MCHR1 |
| This compound | 7.23 ± 0.59 |
| ATC0065 | 15.7 ± 1.95 |
IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 indicates a higher binding affinity.
Table 2: Comparative MCHR1 Functional Antagonist Activity
| Compound | IC50 (nM) in MCH-stimulated [³⁵S]GTPγS Binding Assay |
| This compound | 13.5 ± 0.78 |
| ATC0065 | 21.4 ± 1.57 |
This assay measures the functional antagonism of the MCHR1. The IC50 value represents the concentration of the antagonist that inhibits 50% of the MCH-induced G-protein activation.
In Vivo Comparative Data: Antidepressant- and Anxiolytic-Like Effects
The efficacy of this compound and ATC0065 in animal models of depression and anxiety has been assessed through various behavioral tests. The oral administration of these compounds demonstrated significant antidepressant- and anxiolytic-like effects.
Table 3: Comparative Efficacy in Animal Models
| Behavioral Test | Species | This compound (Oral Dose) | ATC0065 (Oral Dose) | Observed Effect |
| Forced Swimming Test | Rat | 1-10 mg/kg | 3-30 mg/kg | Reduced immobility time (Antidepressant-like) |
| Elevated Plus-Maze Test (Swim Stress-Induced Anxiety) | Rat | Not specified in abstract | Not specified in abstract | Reversed anxiety-like behavior |
| Stress-Induced Hyperthermia | Mouse | Not specified in abstract | Not specified in abstract | Reversed hyperthermia |
| Social Interaction Test | Rat | Significant increase | Not specified | Increased social interaction (Anxiolytic) |
| Separation-Induced Vocalizations | Guinea Pig Pups | Significant reduction | Not specified | Reduced vocalizations (Anxiolytic) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies of this compound.
MCHR1 Receptor Binding Assay
This assay determines the binding affinity of a compound to the MCHR1 receptor.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human MCHR1.
-
Radioligand: [¹²⁵I]-MCH.
-
Procedure:
-
Cell membranes from the MCHR1-expressing HEK293 cells are prepared.
-
The membranes are incubated with the radioligand ([¹²⁵I]-MCH) and varying concentrations of the test compound (this compound or ATC0065).
-
The mixture is incubated to allow for competitive binding.
-
The bound and free radioligand are separated by filtration.
-
The radioactivity of the bound ligand is measured using a gamma counter.
-
The IC50 value is calculated by analyzing the displacement of the radioligand by the test compound.
-
MCH-Stimulated [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to antagonize the MCH-induced activation of G-proteins coupled to the MCHR1 receptor.
-
Principle: MCHR1 is a G-protein coupled receptor (GPCR). Agonist binding (MCH) stimulates the exchange of GDP for GTP on the Gα subunit of the G-protein, leading to its activation. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to measure this activation.
-
Procedure:
-
Cell membranes expressing MCHR1 are incubated with MCH (agonist) and varying concentrations of the antagonist (this compound or ATC0065).
-
[³⁵S]GTPγS is added to the mixture.
-
The reaction is allowed to proceed, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured.
-
The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the MCH-stimulated [³⁵S]GTPγS binding.
-
Rat Forced Swimming Test
This is a widely used behavioral test to screen for antidepressant-like activity.
-
Apparatus: A transparent plexiglass cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute period.
-
Test session (Day 2): 24 hours after the pre-test, the test compound (this compound or ATC0065) or vehicle is administered orally. After a specified pre-treatment time (e.g., 60 minutes), the rats are placed back into the cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (the time the rat spends floating without struggling, making only small movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Rat Elevated Plus-Maze Test
This test is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
The test compound (this compound or ATC0065) or vehicle is administered to the rats.
-
After the pre-treatment period, each rat is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.
-
Analysis: An increase in the time spent in and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
-
Visualization of Key Processes
The following diagrams illustrate the MCHR1 signaling pathway and the experimental workflow for evaluating MCHR1 antagonists.
Safety Operating Guide
Proper Disposal of ATC0175: A Guide for Laboratory Professionals
For Immediate Reference: ATC0175 is a research chemical identified as a melanin-concentrating hormone receptor 1 (MCH1) antagonist. Proper handling and disposal are crucial due to its potential health and environmental hazards.
This document provides essential safety and logistical information for the proper disposal of this compound, also known by its chemical name N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide hydrochloride. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Key Safety and Handling Data
Researchers and laboratory personnel must be aware of the hazards associated with this compound. The compound is harmful if swallowed, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure.[1] It is also classified as toxic to aquatic life with long-lasting effects.[1] Adherence to the safety protocols outlined in the Safety Data Sheet (SDS) is mandatory.
| Identifier | Value |
| Chemical Name | N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide hydrochloride |
| CAS Number | 510733-97-8 |
| Molecular Formula | C23H25F2N5O.HCl |
| Molecular Weight | 461.94 g/mol |
| Hazard Statements | H302 (Harmful if swallowed), H351 (Suspected of causing cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) |
| Signal Word | Warning |
Experimental Protocol for Disposal
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Objective: To safely collect, label, and transfer this compound waste for professional disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
-
-
Designated, leak-proof, and clearly labeled hazardous waste container
-
Hazardous waste labels
-
Fume hood
Procedure:
-
Preparation:
-
Ensure all personnel handling the waste are fully trained on the hazards of this compound and have read the material's Safety Data Sheet (SDS).
-
Don appropriate PPE before handling the chemical.
-
Perform all waste handling procedures within a certified fume hood to minimize inhalation exposure.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, robust, and sealable hazardous waste container.
-
For solutions containing this compound, use a designated, leak-proof liquid waste container.
-
-
Container Labeling:
-
Immediately label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide hydrochloride (this compound)"
-
The associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory group
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling ATC0175
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of ATC0175, a non-peptide, orally active melanin-concentrating hormone receptor 1 (MCHR1) antagonist. Adherence to these guidelines is critical to minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE)
Based on the hazard classifications of this compound, which include skin and eye irritation, and potential respiratory effects, specific personal protective equipment is mandatory. The primary target organ for this compound is the respiratory system.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | To prevent inhalation of the solid compound, which can cause respiratory irritation. |
| Eye Protection | Eyeshields or safety glasses with side shields | To protect against eye irritation from airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin irritation upon contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Experimental Protocol: Safe Handling and Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure all work with solid this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
- Before handling, confirm that an eyewash station and safety shower are readily accessible.
- Prepare all necessary equipment and reagents before bringing the compound into the work area.
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat and fasten it completely.
- Don appropriate chemical-resistant gloves. Check for any signs of damage before use.
- Fit an N95 dust mask or a respirator with a higher protection factor, ensuring a proper seal.
- Wear protective eyeshields.
3. Handling and Weighing:
- When handling the solid compound, use caution to avoid generating dust.
- Use a spatula or other appropriate tool for transferring the powder.
- Weigh the compound in a fume hood on a tared weigh boat or paper.
- After weighing, carefully transfer the compound to the reaction vessel or for solubilization.
4. Solubilization:
- If preparing a solution, add the solvent to the solid this compound slowly to avoid splashing.
- Cap the container securely before mixing or vortexing.
5. Post-Handling and Decontamination:
- After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
- Carefully remove and dispose of gloves in the designated chemical waste container.
- Wash hands thoroughly with soap and water.
6. Disposal Plan:
- All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, must be disposed of in a clearly labeled hazardous chemical waste container.
- Unused solid this compound should also be disposed of as hazardous chemical waste.
- Liquid waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.
- Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
